4-Epiminocycline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-MJPDVNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43168-51-0 | |
| Record name | Epiminocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIMINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Epiminocycline: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epiminocycline, a stereoisomer of the potent second-generation tetracycline antibiotic minocycline, has been a subject of scientific interest primarily due to its inevitable formation as a principal degradation product and process impurity during the synthesis and storage of its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. It delves into the historical context of its identification, the chemical pathways leading to its formation, and its mechanism of action. Detailed experimental protocols for the synthesis of minocycline, which invariably produces this compound, and for the analytical separation of these epimers are provided. Furthermore, this guide summarizes the available quantitative data on the biological activity of this compound in comparison to minocycline and explores the intracellular signaling pathways affected by tetracyclines.
Discovery and Significance
The discovery of this compound is intrinsically linked to the development and analytical characterization of minocycline. It was not the result of a targeted drug discovery program but rather an outcome of the chemical instability of the tetracycline scaffold. Minocycline, a semi-synthetic tetracycline introduced in the 1960s, proved to be a highly effective broad-spectrum antibiotic.[1] During its chemical synthesis and subsequent stability studies, it was observed that minocycline readily undergoes epimerization at the C4-dimethylamino group, leading to the formation of this compound.[1] This epimerization process is a significant concern in the pharmaceutical industry as it can impact the potency and potentially the safety profile of minocycline formulations. The presence of this compound is considered an impurity that needs to be monitored and controlled in minocycline drug products.
The primary significance of studying this compound lies in:
-
Pharmaceutical Quality Control: Understanding its formation is crucial for developing stable formulations of minocycline and for establishing acceptable limits of this impurity in pharmaceutical preparations.
-
Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound with that of minocycline provides valuable insights into the stereochemical requirements for the antibacterial and other pharmacological effects of tetracyclines.
-
Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound is important for a complete safety assessment of minocycline.
Synthesis and Formation of this compound
This compound is not typically synthesized as a primary target but is formed as a byproduct during the semi-synthesis of minocycline from earlier tetracycline precursors, such as 6-demethyltetracycline. The key step in its formation is the epimerization at the C4 position of the tetracycline ring system.
Semi-synthesis of Minocycline
The semi-synthesis of minocycline generally involves the following key transformations starting from a suitable tetracycline intermediate:
-
Nitration: Introduction of a nitro group at the C9 position of the D-ring of the tetracycline scaffold.
-
Reduction: Reduction of the nitro group to an amino group.
-
Reductive Amination: Introduction of the dimethylamino group at the C7 position.
During these synthetic steps, particularly under acidic or basic conditions and upon heating, the thermodynamically controlled epimerization at the C4 position can occur, leading to a mixture of minocycline and this compound.
Figure 1. Simplified pathway for the semi-synthesis of minocycline and the formation of this compound.
Mechanism of Epimerization
The epimerization at the C4 position of tetracyclines is believed to proceed through an enolization mechanism. The equilibrium between the two epimers is influenced by factors such as pH, temperature, and the solvent system. Generally, the natural configuration is more active, and the formation of the 4-epimer leads to a reduction in antibacterial potency.
Biological Activity and Mechanism of Action
Antibacterial Activity
While this compound retains the fundamental tetracycline structure, its antibacterial activity is generally reported to be significantly lower than that of minocycline. This underscores the critical importance of the stereochemistry at the C4 position for potent antibacterial action.
| Compound | Organism | MIC (μg/mL) | Reference |
| Minocycline | Staphylococcus aureus | 0.12 - 2 | [2] |
| Streptococcus pneumoniae | ≤0.12 - 0.5 | [2] | |
| Escherichia coli | 0.5 - 4 | [2] | |
| This compound | Data not available | - |
Mechanism of Action
The mechanism of action of this compound is presumed to be identical to that of other tetracycline antibiotics. Tetracyclines are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria. This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.
Figure 2. Mechanism of action of tetracyclines, including this compound.
Experimental Protocols
Semi-synthesis of Minocycline and Formation of this compound
The following is a representative, generalized protocol for the semi-synthesis of minocycline, which will also yield this compound. Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
6-Demethyl-6-deoxytetracycline
-
Potassium nitrate
-
Hydrofluoric acid (EXTREME CAUTION REQUIRED)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Formaldehyde
-
Appropriate solvents (e.g., ethylene glycol monomethyl ether, water)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, ammonia)
Procedure:
-
Nitration: Dissolve 6-demethyl-6-deoxytetracycline in a suitable solvent and cool the mixture. Cautiously add potassium nitrate and hydrofluoric acid to introduce a nitro group at the 9-position. The reaction is typically carried out at low temperatures.
-
Reduction of Nitro Group: The resulting 9-nitro intermediate is then reduced to the corresponding 9-amino compound. This is often achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Reductive Dimethylation: The 7-amino-6-demethyl-6-deoxytetracycline intermediate is then subjected to reductive dimethylation to introduce the dimethylamino group at the 7-position. This is typically carried out using formaldehyde in the presence of a reducing agent (e.g., hydrogen and a catalyst).
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The pH of the reaction mixture is adjusted to precipitate the minocycline. The crude product, which will contain both minocycline and this compound, is then collected by filtration and dried.
-
Purification: The mixture of epimers can be purified using techniques such as recrystallization or chromatography to isolate minocycline with a low content of this compound.
Analytical Separation of Minocycline and this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of minocycline and its 4-epimer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents (e.g., methanol, acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength of around 280 nm or 350 nm is suitable for tetracyclines.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column temperature is often maintained at around 30-40 °C to ensure reproducible chromatography.
Sample Preparation:
-
A known concentration of the minocycline sample (containing this compound) is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection into the HPLC system.
Figure 3. Experimental workflow for the HPLC analysis of minocycline and this compound.
Intracellular Signaling Pathways
Beyond their direct antibacterial effects, tetracyclines, including minocycline, have been shown to modulate various intracellular signaling pathways, contributing to their observed anti-inflammatory, immunomodulatory, and neuroprotective properties. One such pathway involves the T-cell receptor signaling cascade. Studies have indicated that tetracyclines can enhance antitumor T-cell immunity by modulating the Zap70 signaling pathway.
Figure 4. Simplified diagram of the T-cell receptor signaling pathway modulated by tetracyclines.
Conclusion
This compound represents a fascinating case study in pharmaceutical sciences, where an impurity and degradation product provides valuable insights into the chemical stability and structure-activity relationships of a clinically important antibiotic. While not a drug candidate in itself, the study of this compound is essential for ensuring the quality, safety, and efficacy of minocycline. Future research should focus on obtaining more precise quantitative data on the biological activities of purified this compound to provide a more complete understanding of its pharmacological profile. This knowledge will not only aid in the development of improved tetracycline antibiotics but also contribute to the broader understanding of drug stereoisomerism and its implications in drug development and therapy.
References
Unraveling the Enigma: The Mechanism of Action of 4-Epiminocycline Remains Largely Undefined
Despite its classification as a tetracycline antibiotic, a comprehensive, in-depth technical guide on the specific mechanism of action of 4-Epiminocycline cannot be constructed due to a significant lack of dedicated scientific research and quantitative data. Predominantly identified as a degradation product and impurity of its parent compound, minocycline, this compound's individual biological activity, binding affinities, and inhibitory concentrations remain poorly characterized in publicly available scientific literature.
While the general mechanism of action for tetracycline antibiotics is well-established—inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit—specific data for this compound is conspicuously absent. It is widely considered to be less microbiologically active than minocycline. This lack of specific research means that crucial quantitative data, such as 50% inhibitory concentrations (IC50) against various bacterial strains and ribosome binding affinities, are not available. Consequently, the creation of detailed data tables for comparative analysis is not feasible.
Furthermore, the absence of dedicated studies on this compound means there are no established, detailed experimental protocols for its analysis that could be cited or adapted for this guide. Methodologies for assessing the activity of tetracyclines in general, such as ribosome binding assays and in vitro transcription/translation assays, exist but have not been specifically applied to and published for this compound.
One source has suggested a contradictory mechanism involving DNA binding and the prevention of transcription and replication, which deviates from the known action of the tetracycline class. This highlights the uncertainty and the nascent stage of research into this particular compound.
Given the constraints and the preliminary nature of the available information, it is not possible to generate the requested in-depth technical guide with the required data presentation, detailed experimental protocols, and visualizations of signaling pathways. Further dedicated research is required to elucidate the specific molecular interactions and antibacterial efficacy of this compound to a degree that would permit the creation of such a comprehensive document.
The Biological Activity of 4-Epiminocycline: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epiminocycline is a tetracycline derivative that is structurally very similar to its parent compound, minocycline, differing only in the stereochemistry at the C-4 position.[1] It is most commonly encountered as a degradation product or impurity in commercial preparations of minocycline.[2][3][4] While minocycline is a well-characterized broad-spectrum antibiotic with known anti-inflammatory and neuroprotective properties, the biological activity of this compound is less understood.[5] This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, including its mechanism of action, quantitative data where available, and relevant experimental protocols.
Core Mechanism of Action
Like other tetracyclines, the presumed mechanism of action for this compound's antibacterial properties involves the inhibition of protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, ultimately leading to the inhibition of bacterial growth and replication.
Quantitative Data on Biological Activity
Direct quantitative data on the biological activity of this compound is sparse in publicly available literature. It is generally reported to be less biologically active than its parent compound, minocycline.
Antibacterial Activity
This compound is considered to be a less microbiologically active epimer of minocycline. Some sources describe the 4-epimers of tetracyclines as being nearly inactive. The following table summarizes the expected antibacterial activity of this compound in comparison to minocycline, based on available qualitative descriptions.
| Compound | Activity Compared to Minocycline | Reference |
| This compound | Less microbiologically active | |
| Nearly inactive |
Anti-Inflammatory and Other Activities
While minocycline possesses known anti-inflammatory, immunomodulatory, and neuroprotective effects, there is a lack of specific studies quantifying these activities for this compound. Given its structural similarity, it is plausible that this compound may share some of these properties, albeit likely to a lesser extent.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to determine the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental for determining the potency of tetracycline analogues against various bacterial strains. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
2. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., Cutibacterium acnes, Staphylococcus aureus) on an appropriate agar plate overnight at 37°C.
-
Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
4. Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.
Anti-Inflammatory Activity Assessment in Macrophages
This protocol describes an in vitro assay to measure the anti-inflammatory effects of tetracycline analogues by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
1. Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Maintain at 37°C in a 5% CO2 atmosphere.
2. Cell Treatment:
-
Plate the macrophage cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of nitric oxide production.
-
A reduction in nitrite concentration in the presence of this compound would indicate anti-inflammatory activity.
Signaling Pathways and Logical Relationships
As there is no direct evidence for signaling pathways specifically modulated by this compound, the following diagrams illustrate the known pathways affected by its parent compound, minocycline. It is hypothesized that if this compound possesses any residual biological activity, it may interact with these or similar pathways.
Caption: Minocycline's Anti-Inflammatory Signaling Pathways.
Caption: General Mechanism of Tetracycline Antibacterial Action.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This compound is primarily recognized as a less active degradation product of minocycline. While it shares the same fundamental tetracycline structure and presumed mechanism of action, available evidence strongly suggests that its biological activity, particularly its antibacterial efficacy, is significantly reduced compared to its parent compound. The lack of robust quantitative data for this compound in the scientific literature limits a more detailed assessment of its biological profile. Further research would be required to definitively quantify its antibacterial spectrum, anti-inflammatory potential, and any other pharmacological effects. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations, based on established methods for evaluating tetracycline analogues.
References
4-Epiminocycline: A Comprehensive Technical Guide on its Formation as a Degradation Product of Minocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minocycline, a semi-synthetic tetracycline antibiotic, is widely utilized for its broad-spectrum antimicrobial and anti-inflammatory properties. However, like other tetracyclines, minocycline is susceptible to degradation, leading to the formation of various byproducts. Among these, 4-epiminocycline is a primary and critical degradation product, formed through the epimerization of minocycline at the C-4 position.[1][2][3] The presence of this compound is a key consideration in the manufacturing, formulation, and storage of minocycline-containing products, as it can impact the drug's overall efficacy and safety profile. This technical guide provides an in-depth analysis of this compound, focusing on its formation, quantification, and biological implications.
Formation of this compound from Minocycline
The primary pathway for the formation of this compound is the reversible epimerization of the parent minocycline molecule. This chemical transformation occurs at the C-4 position of the tetracycline ring structure. The reaction is influenced by several factors, most notably pH. The epimerization process is known to be more pronounced in the pH range of approximately 2 to 6. The presence of buffer salts, such as phosphates and citrates, can also accelerate the rate of this transformation.
While detailed kinetic studies specifically for minocycline epimerization across a wide range of conditions are not extensively published, the general principles of tetracycline epimerization apply. The reaction eventually reaches an equilibrium between minocycline and this compound.
Factors Influencing this compound Formation
-
pH: The rate of epimerization is significantly dependent on the pH of the solution.
-
Temperature: As with most chemical reactions, temperature can influence the rate of epimerization.
-
Formulation: The composition of the formulation can impact the stability of minocycline. For instance, hydrophilic formulations have been shown to result in less formation of this compound compared to lipophilic formulations.
-
Presence of Metal Ions: Divalent cations can chelate with tetracyclines, which may influence their stability and degradation pathways.
Quantitative Data on this compound Formation
The following table summarizes available quantitative data on the formation of this compound from minocycline under specific conditions.
| Formulation Type | Minocycline Concentration | Time Point | This compound Formed (%) | Reference |
| Hydrophilic | 1% | 2 hours | 9.7 | |
| Lipophilic | 1% | 2 hours | 29.8 | |
| Hydrophilic | 4% | 4 hours | 11.6 | |
| Lipophilic | 4% | 4 hours | Not Reported |
Experimental Protocols
Accurate quantification of this compound is crucial for quality control and stability studies of minocycline products. High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS/MS) are the most common and reliable analytical methods for separating and quantifying minocycline and this compound.
Protocol 1: HPLC-MS/MS Method for the Determination of Minocycline and this compound in Human Plasma and Urine
This method is suitable for pharmacokinetic and bioavailability studies.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm[4]
-
Mobile Phase A: Water with 5 mM ammonium formate, adjusted to pH 2.5
-
Mobile Phase B: Methanol with 5 mM ammonium formate
-
Gradient Elution: A gradient elution program should be optimized to achieve adequate separation between minocycline and this compound.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., tetracycline).
-
Precipitate proteins using an agent like trichloroacetic acid.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the HPLC-MS/MS system.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer should be operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used to detect specific transitions for minocycline, this compound, and the internal standard.
-
Protocol 2: RP-HPLC Method for the Quantification of Minocycline Hydrochloride in Dosage Forms
This method is suitable for quality control and stability testing of pharmaceutical formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v) at a specific pH (e.g., pH 2.5).
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 40 °C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing minocycline hydrochloride in a suitable diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
Visualizations
Degradation Pathway of Minocycline to this compound
Caption: Reversible epimerization of minocycline to this compound.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
This compound is reported to be an active antibiotic, exhibiting a mechanism of action similar to other tetracyclines by inhibiting bacterial protein synthesis. It has shown effectiveness against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pyogenes.
Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. The majority of research has focused on the parent compound, minocycline. Minocycline is known to exert anti-inflammatory and neuroprotective effects through various mechanisms, including the inhibition of microglial activation and the modulation of inflammatory pathways. However, it is important to note that these findings are specific to minocycline and may not be directly applicable to this compound. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this degradation product.
Conclusion
This compound is a significant degradation product of minocycline, and its formation is a critical parameter to monitor during the development, manufacturing, and storage of minocycline-containing products. The epimerization process is influenced by factors such as pH and formulation. Reliable analytical methods, primarily HPLC, are essential for the accurate quantification of this compound. While it retains antibiotic activity, further investigation is needed to fully understand its pharmacological profile, including its specific effects on cellular signaling pathways. This knowledge will be invaluable for ensuring the quality, safety, and efficacy of minocycline-based therapies.
References
The Pharmacokinetics and Metabolism of 4-Epiminocycline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epiminocycline is a tetracycline antibiotic and a significant related substance to minocycline, a widely used broad-spectrum antibiotic. It is primarily known as the C4-epimer of minocycline, forming both in vitro and in vivo. While extensive pharmacokinetic and metabolic data are available for the parent drug, minocycline, the specific pharmacokinetic profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, its relationship with minocycline, and the analytical methodologies used for its quantification. It is important to note that this compound is generally considered a degradation product or impurity rather than a metabolite produced through enzymatic biotransformation[1][2][3][4].
Pharmacokinetics of the Parent Compound: Minocycline
To understand the context in which this compound is formed and detected, it is essential to be familiar with the pharmacokinetics of minocycline. Minocycline is well-absorbed orally and is characterized by a long half-life compared to other tetracyclines. The following table summarizes the key pharmacokinetic parameters of minocycline.
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | Human | Oral | [5] |
| t1/2 (Half-life) | 11.1 - 22.1 hours | Human | Oral (pellet-filled capsules) | |
| t1/2 (Half-life) | 15 - 23 hours | Human | Intravenous | |
| Protein Binding | 76% | Human | - | |
| Volume of Distribution | 67.5 - 115 L | Human | - | |
| Elimination | Primarily biliary route | Human | - | |
| Urinary Excretion (Oral Dose) | 10 - 19.5% | Human | Oral | |
| Fecal Excretion (Oral Dose) | 20 - 34% | Human | Oral |
Formation of this compound
The primary mechanism for the appearance of this compound in vivo is the epimerization of minocycline at the C4 position of the tetracycline ring structure. This process is a chemical transformation rather than an enzymatic one and is known to occur under weakly acidic conditions. It has been suggested that this epimerization can occur in the bladder. The reversible reaction between minocycline and this compound is a critical consideration in the development and analysis of minocycline-containing products.
Caption: Epimerization of Minocycline to this compound.
Quantitative Data on this compound Formation
The study compared a hydrophilic (MNC-H) and a lipophilic (MNC-L) formulation of minocycline at 1% and 4% concentrations. The amount of this compound was measured at 0, 2, and 4 hours post-application.
| Formulation | Time (hours) | This compound Amount (% of total minocycline-related substances) |
| 1% MNC-H | 2 | ~4% |
| 1% MNC-L | 2 | ~9.7% |
| 4% MNC-H | 4 | ~5% |
| 4% MNC-L | 4 | ~11% |
Data is estimated from the graphical representation in the cited source.
Experimental Protocols
Quantification of this compound in Ex Vivo Human Skin
The following is a summary of the experimental protocol used to quantify this compound formation in human skin, based on the available information.
Caption: Experimental workflow for quantifying this compound in skin.
Methodology Details:
-
Biological Matrix: Ex vivo human facial skin.
-
Dosing: Topical application of 1% and 4% hydrophilic (MNC-H) and lipophilic (MNC-L) minocycline formulations.
-
Time Points: Samples were processed at 0, 2, and 4 hours post-application.
-
Extraction: The specific extraction method from the skin samples was not detailed in the abstract but would typically involve homogenization and solvent extraction.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to separate and quantify minocycline and this compound. A key challenge in the bioanalysis of minocycline is the chromatographic separation of the parent drug from its 4-epimer, as they are isobaric and have very similar physicochemical properties.
Metabolism of Minocycline and the Role of this compound
Minocycline is metabolized in humans to a limited extent. The primary metabolite is 9-hydroxyminocycline, and two other major metabolites are likely mono-N-demethylated derivatives. It is crucial to reiterate that substantial amounts of this compound are also found, but its presence is attributed to the chemical process of epimerization rather than enzymatic biotransformation. Therefore, this compound is not considered a true metabolite in the classical pharmacological sense.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is an important degradation product and epimer of minocycline. While its formation in vivo is acknowledged, there is a significant gap in the understanding of its specific pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The available quantitative data is limited to its formation in skin following topical application.
For researchers, scientists, and drug development professionals, the key considerations regarding this compound are:
-
Analytical Challenges: The need for validated analytical methods capable of separating and quantifying this compound from minocycline is paramount for accurate pharmacokinetic and stability studies of minocycline.
-
Product Stability: The propensity of minocycline to epimerize to this compound is a critical quality attribute for pharmaceutical formulations.
-
Toxicological and Pharmacological Activity: The epimers of tetracyclines are reported to have different antibacterial and toxicological properties. Further investigation into the specific biological activities of this compound is warranted to fully understand its potential impact.
Future research should focus on characterizing the independent pharmacokinetic profile of this compound to better understand its contribution to the overall safety and efficacy of minocycline therapy. This would involve the development of sensitive and specific bioanalytical methods and the design of dedicated pharmacokinetic studies.
References
In Vitro and In Vivo Stability of 4-Epiminocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epiminocycline is the C4-epimer of the semi-synthetic tetracycline antibiotic, minocycline. It is recognized as the primary degradation product and a significant impurity in minocycline preparations.[1][2][3][4][5] The formation of this compound occurs through a reversible epimerization process, which can take place both in vitro and in vivo. This transformation is of considerable interest in drug development and formulation, as the presence and concentration of this compound can impact the efficacy and safety profile of minocycline-based therapeutics. This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo stability of this compound, including available data, detailed experimental protocols for its analysis, and visualizations of relevant pathways and workflows.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H27N3O7 | |
| Molecular Weight | 457.48 g/mol | |
| Melting Point | >196°C (decomposes) | |
| Solubility | Soluble in aqueous acid | |
| XLogP3 | -0.6 |
In Vitro Stability
The in vitro stability of this compound is intrinsically linked to the stability of its parent compound, minocycline. The epimerization process is influenced by several factors, most notably pH.
pH-Dependent Epimerization
The interconversion between minocycline and this compound is a reversible, first-order process that is highly dependent on pH. This epimerization occurs most rapidly in weakly acidic conditions, typically between pH 3 and 5. Under strongly acidic conditions (pH < 2), the formation of anhydrotetracyclines becomes the predominant degradation pathway for tetracyclines. Conversely, in alkaline environments, tetracyclines can undergo ring-opening to form isotetracyclines.
While specific quantitative data on the degradation kinetics of isolated this compound is not extensively available in the public domain, studies on minocycline formulations provide insights into the conditions affecting the equilibrium between the two epimers. For instance, a hydrophilic topical gel formulation of minocycline was found to result in a lower concentration of this compound in the skin compared to a lipophilic formulation, suggesting that the formulation matrix plays a crucial role in controlling epimerization in situ.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific forced degradation studies on this compound are not detailed in the literature, the protocols used for minocycline are directly applicable. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Table 1: Summary of In Vitro Stability Observations for this compound Formation
| Condition | Observation | Reference(s) |
| Weakly Acidic (pH 3-5) | Rapid reversible epimerization between minocycline and this compound. | |
| Strongly Acidic (pH < 2) | Formation of anhydrotetracycline is favored over epimerization. | |
| Alkaline | Potential for ring opening to form isotetracycline. | |
| Topical Formulation | Hydrophilic formulations may reduce the formation of this compound in the skin compared to lipophilic formulations. |
In Vivo Stability and Metabolism
The presence of this compound has been confirmed in human urine following the administration of minocycline. It is believed that its formation in vivo is a result of chemical epimerization rather than enzymatic biotransformation. This suggests that the pH conditions within certain physiological compartments, such as the bladder, may facilitate this conversion.
A study involving the analysis of clinical samples from a Phase 1 study reported no evidence of significant interconversion between minocycline and this compound in stored plasma and urine samples under various test conditions. However, specific quantitative data on the in vivo stability, pharmacokinetics, or potential metabolism of this compound itself are not yet well-documented.
Table 2: Summary of In Vivo Observations Related to this compound
| Biological Matrix | Observation | Reference(s) |
| Human Urine | Substantial amounts of this compound detected, likely due to epimerization of minocycline. | |
| Human Plasma & Urine (Stored) | No significant interconversion between minocycline and this compound was observed under various storage conditions. |
Experimental Protocols
Accurate assessment of this compound stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed.
Protocol 1: Stability-Indicating HPLC Method for Minocycline and this compound
This protocol is adapted from validated methods used for the analysis of minocycline and its impurities.
Objective: To separate and quantify minocycline and this compound in bulk drug or formulation samples to assess stability.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium oxalate
-
Edetate disodium (EDTA)
-
Ammonium hydroxide
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of dimethylformamide, tetrahydrofuran, 0.2 M ammonium oxalate solution, and 0.01 M edetate disodium solution (e.g., in a ratio of 120:80:600:180 v/v/v/v), with the pH adjusted to 7.2 with ammonium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 348 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., minocycline hydrochloride) in a suitable solvent (e.g., the mobile phase or a compatible diluent) at a known concentration.
-
For stability samples, dilute an aliquot of the stressed sample solution with the mobile phase to a suitable concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for minocycline and this compound based on their retention times, as determined by the analysis of reference standards.
-
Calculate the concentration of each compound using a calibration curve generated from the analysis of standard solutions of known concentrations.
-
The percentage of degradation can be calculated by comparing the peak area of the analyte in the stressed sample to that in an unstressed control sample.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on minocycline to generate and analyze this compound.
Objective: To investigate the degradation pathways of minocycline and the formation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Procedure:
-
For each stress condition, prepare a sample solution at a known concentration.
-
Prepare a control sample (unstressed) under the same conditions but without the stressor.
-
At predetermined time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid- and base-stressed samples as appropriate.
-
Dilute the samples to a suitable concentration for analysis by a validated stability-indicating method (e.g., the HPLC method described in Protocol 1).
-
Analyze the samples and identify and quantify the degradation products formed, including this compound.
Visualizations
Epimerization of Minocycline
The following diagram illustrates the reversible epimerization reaction between minocycline and this compound.
Caption: Reversible epimerization of minocycline to this compound.
General Workflow for Stability Testing
The diagram below outlines a typical workflow for conducting stability studies of a drug substance like minocycline, with a focus on the analysis of this compound.
Caption: Workflow for forced degradation and stability analysis.
Conclusion
This compound is a critical impurity and degradation product of minocycline, formed primarily through a pH-dependent epimerization. While direct quantitative stability data for this compound is limited, its formation and presence are key parameters monitored in the development and quality control of minocycline-containing products. The provided experimental protocols offer a framework for the rigorous assessment of this compound levels. Further research is warranted to fully elucidate the in vivo stability, pharmacokinetics, and potential biological activity of this compound to better understand its impact on the overall therapeutic profile of minocycline.
References
Toxicological Profile of 4-Epiminocycline: An In-Depth Technical Guide
Introduction
4-Epiminocycline is recognized primarily as a degradation product and impurity of minocycline, a broad-spectrum tetracycline antibiotic.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough toxicological evaluation to ensure patient safety. While the therapeutic properties of minocycline are well-documented, the toxicological characteristics of its epimer, this compound, are largely uninvestigated. It is established that epimers of tetracyclines can possess different antibacterial and toxicological properties, highlighting the importance of specific data for this compound.
This technical guide summarizes the available information on this compound and provides a surrogate toxicological profile based on extensive data for minocycline. It aims to serve as a foundational resource for researchers and professionals in drug development, emphasizing the current data gaps and the need for future research.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its potential behavior in biological systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 43168-51-0 | [4] |
| Molecular Formula | C₂₃H₂₇N₃O₇ | [4] |
| Molecular Weight | 457.5 g/mol | |
| IUPAC Name | (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
| Appearance | Yellow crystalline powder | |
| Solubility | Slightly soluble in water and ethanol | |
| Melting Point | 188-190°C |
Surrogate Toxicological Profile: Minocycline
Due to the absence of specific toxicological data for this compound, the profile of the parent drug, minocycline, is presented as a surrogate. It is important to note that while structurally similar, the toxicological profiles may not be identical.
Acute and Repeat-Dose Toxicity
In 90-day repeat-dose toxicity studies in mice, rats, and monkeys, minocycline was generally well-tolerated at exposures comparable to clinical levels. The primary target organ identified across all species was the thyroid gland, with effects including enlargement, increased weight, and discoloration.
Fertility and Developmental Toxicity
Studies in rats have indicated that minocycline can adversely affect spermatogenesis, leading to reduced sperm count and an increase in morphologically abnormal sperm. However, male and female reproductive performance in rats was generally unaffected at doses up to 300 mg/kg/day. Minocycline, like other tetracyclines, crosses the placenta and may cause fetal harm. In animal studies, it has been shown to induce skeletal malformations in fetuses.
Table 2: Summary of Minocycline Toxicological Data from Animal Studies
| Study Type | Species | Key Findings | Reference |
| Fertility | Rat (male) | Adversely affected spermatogenesis (reduced sperm count, increased abnormal sperm) at 100 and 300 mg/kg/day. | |
| Developmental Toxicity | Rat & Rabbit | Induced skeletal malformations in fetuses at 30 mg/kg/day (rat) and 100 mg/kg/day (rabbit). Reduced fetal body weight in rats at 10 mg/kg/day. | |
| Carcinogenicity (2-year) | Rat | Associated with follicular cell tumors of the thyroid gland in both genders at doses up to 200 mg/kg/day. | |
| Carcinogenicity (2-year) | Mouse | No significant increase in neoplasms at doses up to 150 mg/kg/day. |
Genotoxicity
A comprehensive battery of genotoxicity assays has been conducted for minocycline. The results indicate no genotoxic potential.
-
Bacterial Reverse Mutation Assay (Ames Test): Negative
-
CHO/HGPRT Mammalian Cell Assay: Negative
-
In vitro Human Peripheral Blood Lymphocyte Assay: Not clastogenic
-
In vivo Mouse Micronucleus Test: Not clastogenic
While these standard tests were negative, one study on human glial cells in vitro suggested that minocycline may induce genotoxic effects, such as an increase in micronuclei, at concentrations of 10 μg/mL and above.
Carcinogenicity
Two-year oral carcinogenicity studies have been performed on minocycline in rats and mice. In rats, minocycline was associated with follicular cell tumors of the thyroid gland in both males and females. In contrast, the study in mice did not show a significantly increased incidence of neoplasms.
Experimental Protocols for Key Toxicological Assays
Detailed methodologies for key toxicological experiments that would be essential for evaluating the safety of this compound are outlined below. These are based on standard guidelines and the types of studies conducted for minocycline.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of a substance to induce gene mutations.
Methodology:
-
Test Strains: A minimum of five strains of bacteria are used, typically including Salmonella typhimurium (TA1535, TA1537 or TA97, TA98, TA100) and Escherichia coli (WP2 uvrA or WP2 uvrA pKM101).
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration of the test substance and compared to negative (solvent) and positive controls. A dose-related increase in revertant colonies suggests a mutagenic potential.
In Vivo Carcinogenicity Study
Objective: To determine the carcinogenic potential of a substance in a mammalian species following long-term exposure.
Methodology:
-
Test Species: Typically conducted in two rodent species, preferably rats and mice.
-
Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration should be relevant to human exposure (typically oral).
-
Dose Levels: At least three dose levels are used, along with a concurrent control group. Each group should consist of at least 50 animals of each sex.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are examined macroscopically and microscopically for evidence of neoplasms.
-
Data Analysis: The incidence, type, and location of tumors in the treated groups are compared to the control group to determine carcinogenic potential.
Visualizations
Workflow for Toxicological Assessment of a Pharmaceutical Impurity
The following diagram illustrates a conceptual workflow for the toxicological assessment of a pharmaceutical impurity like this compound.
Caption: Workflow for impurity toxicological assessment.
Hypothetical Signaling Pathway for Tetracycline-Induced Toxicity
This diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the cellular toxicity of tetracyclines. This is a generalized representation and not specific to this compound.
Caption: Hypothetical tetracycline toxicity pathway.
Conclusion and Future Directions
The toxicological profile of this compound, a known impurity of minocycline, remains largely uncharacterized. While inferences can be drawn from the extensive toxicological data available for the parent compound, minocycline, these are not a substitute for direct experimental evaluation. The surrogate data from minocycline suggests potential effects on fertility and the thyroid gland, while significant genotoxic potential is not indicated by standard assays.
To ensure patient safety and meet regulatory requirements, it is imperative that the toxicological profile of this compound be directly assessed. Future research should prioritize a battery of in vitro genotoxicity tests, followed by in vivo studies as warranted by the results and expected exposure levels. Establishing a permitted daily exposure (PDE) for this compound based on robust, compound-specific toxicological data is a critical step in the risk assessment and control of this impurity in minocycline-containing pharmaceutical products.
References
In-Depth Technical Guide: 4-Epiminocycline (CAS Number 43168-51-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epiminocycline, with the Chemical Abstracts Service (CAS) number 43168-51-0, is a tetracycline antibiotic that is primarily recognized as a significant impurity and the main degradation product of Minocycline.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, the dynamics of its formation from minocycline, its mechanism of action, and available data on its biological activity. Detailed experimental protocols for its formation and analysis are presented, alongside visual representations of its mechanism of action and analytical workflow to support research and development activities in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a stereoisomer of minocycline, differing in the configuration at the C-4 position.[4] This structural similarity results in identical molecular weight and formula but can lead to differences in biological activity and physicochemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 43168-51-0 | [4] |
| Molecular Formula | C₂₃H₂₇N₃O₇ | |
| Molecular Weight | 457.48 g/mol | |
| Synonyms | 4-Epi Minocycline, Epiminocycline, Minocycline Impurity A | |
| Appearance | Yellow crystalline powder | |
| Solubility | Slightly soluble in water and ethanol; Soluble in aqueous acid. | |
| Storage | Store at -20°C for long-term stability. |
Formation and Synthesis
This compound is not typically synthesized as a primary pharmaceutical agent but is formed through the epimerization of minocycline. This process is a key consideration in the manufacturing, formulation, and storage of minocycline-containing products.
Experimental Protocol: Epimerization of Minocycline
The conversion of minocycline to this compound is a reversible chemical process that is influenced by pH, temperature, and the presence of certain ions.
Objective: To induce the formation of this compound from Minocycline.
Materials:
-
Minocycline hydrochloride
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffer components
-
Heating apparatus (e.g., water bath)
-
HPLC system for monitoring the reaction
Methodology:
-
Prepare an aqueous solution of minocycline hydrochloride.
-
Adjust the pH of the solution to a weakly acidic range (pH 3-6), as this is known to facilitate epimerization.
-
The degradation of minocycline, which includes epimerization, can be accelerated by heating the solution. For instance, studies on minocycline degradation kinetics have been conducted at elevated temperatures such as 323 K and 343 K.
-
The reaction can be catalyzed by buffer components, such as phosphate buffers.
-
Monitor the formation of this compound over time using a validated HPLC method capable of separating the two epimers (see Section 4 for an example protocol).
-
Once the desired ratio of this compound to minocycline is achieved, the reaction can be stopped by adjusting the pH to a more neutral or basic range and cooling the solution.
-
Isolation and purification of this compound can be performed using preparative chromatography.
Mechanism of Action
The mechanism of action of this compound is consistent with that of other tetracycline antibiotics. It exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.
Tetracyclines bind to the 30S ribosomal subunit, a crucial component of the bacterial ribosome. This binding physically obstructs the A-site of the ribosome, which is the binding site for aminoacyl-tRNA. By blocking the A-site, tetracyclines prevent the attachment of incoming aminoacyl-tRNA molecules to the ribosome-mRNA complex. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately arresting bacterial growth.
Biological Activity
While this compound is structurally very similar to minocycline, epimers of tetracyclines are generally reported to have different and often reduced antibacterial properties. Specific quantitative data on the antimicrobial activity of purified this compound is limited in publicly available literature, as it is primarily studied in the context of being an impurity.
Table 2: Reported Antibacterial Spectrum (General for Tetracyclines)
| Bacterial Species | Activity | Reference(s) |
| Staphylococcus aureus | Susceptible | |
| Streptococcus pneumoniae | Susceptible | |
| Escherichia coli | Susceptible | |
| Haemophilus influenzae | Susceptible | |
| Acinetobacter baumannii | Variable | |
| Propionibacterium acnes | Susceptible |
Note: This table represents the general spectrum of tetracyclines. The specific activity of this compound may be lower than that of the parent compound, minocycline.
Experimental Protocols: Analysis of this compound
The analysis of this compound is crucial for quality control in minocycline drug products. High-Performance Liquid Chromatography (HPLC) is the standard method for its separation and quantification.
HPLC Method for the Separation of Minocycline and this compound
Objective: To resolve and quantify this compound from Minocycline in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
Chromatographic Conditions:
-
Mobile Phase A: Water with 5 mM ammonium formate, adjusted to pH 2.5 with formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing minocycline and this compound in a suitable diluent (e.g., a mixture of mobile phases).
-
For biological matrices such as plasma or urine, a protein precipitation step using an agent like trichloroacetic acid may be necessary, followed by centrifugation and filtration of the supernatant.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Conclusion
This compound is an important molecule for consideration in the development, manufacturing, and quality control of minocycline-based pharmaceutical products. Its formation through epimerization necessitates careful control of formulation and storage conditions. While its biological activity is generally considered to be less than that of minocycline, its presence must be monitored to ensure the efficacy and safety of the final drug product. The analytical methods and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into the specific biological activities of purified this compound would be beneficial for a more complete toxicological and pharmacological profile.
References
Lipophilicity and Blood-Brain Barrier Permeability of 4-Epiminocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epiminocycline is a tetracycline antibiotic, notable as a key impurity and degradation product of minocycline. The ability of any neurologically active therapeutic agent to permeate the blood-brain barrier (BBB) is a critical determinant of its efficacy. This complex barrier is selectively permeable, protecting the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential molecules. A crucial physicochemical property governing a drug's ability to cross the BBB is its lipophilicity. This technical guide provides an in-depth analysis of the lipophilicity of this compound and its predicted permeability across the blood-brain barrier, supported by data from analogous tetracycline compounds. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research.
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor in its ability to traverse the lipid bilayers of the BBB. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.
Quantitative Data for this compound and Related Analogs
Table 1: Lipophilicity of this compound and Related Tetracycline Analogs
| Compound | LogP (Computed) | LogD (pH 5.5) (Experimental) | LogD (pH 7.4) (Experimental) |
| This compound | -0.6[1], 0.1866 | Not Available | Not Available |
| Minocycline | Not Available | 0.09 | 0.12 |
| Doxycycline | Not Available | -0.05 | -0.08 |
| Sarecycline | Not Available | -0.16 | -0.26 |
Data for minocycline, doxycycline, and sarecycline are from the octanol/water system.
The computed LogP values for this compound suggest it is a relatively hydrophilic compound. The negative XLogP3 value from PubChem (-0.6) is particularly indicative of poor lipophilicity[1]. This is in line with the experimental LogD values of other tetracyclines, which are generally low.
Blood-Brain Barrier Permeability
The permeability of the BBB to a specific compound can be quantified by parameters such as the brain-to-plasma concentration ratio (Kp) and the in vitro apparent permeability coefficient (Papp).
Blood-Brain Barrier Permeability Data for Tetracycline Analogs
As with lipophilicity, direct experimental data on the BBB permeability of this compound is not currently available. However, studies on related tetracyclines establish a clear correlation between lipophilicity and BBB penetration.
Table 2: Blood-Brain Barrier Permeability of Tetracycline Analogs
| Compound | Brain-to-Plasma Ratio (Kp) | In Vitro Permeability (Papp) | Correlation with Lipophilicity |
| Minocycline | Detectable in rat brain | Not Available | Higher lipophilicity corresponds to BBB penetration[2][3] |
| Sarecycline | Not detected in rat brain | Not Available | Lower lipophilicity corresponds to reduced BBB penetration[2] |
A comparative in vivo study in rats demonstrated that minocycline, the more lipophilic compound, was detectable in the brain, whereas sarecycline, which is less lipophilic, was not. This strongly suggests that the relatively low predicted lipophilicity of this compound would likely result in poor BBB permeability.
Experimental Protocols
To facilitate the empirical determination of the lipophilicity and BBB permeability of this compound, the following detailed experimental protocols are provided.
Determination of Lipophilicity: Shake-Flask Method for LogD
This method directly measures the distribution of a compound between an aqueous and an immiscible organic solvent.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-Octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vial containing equal volumes of n-Octanol and PBS (pH 7.4).
-
Cap the vial tightly and vortex vigorously for 20-30 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed for a sufficient time for phase separation. Centrifuge at a low speed to facilitate complete separation if emulsions form.
-
Carefully collect aliquots from both the n-Octanol and the aqueous (PBS) layers.
-
Quantify the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-Octanol phase to the concentration in the aqueous phase.
-
The LogD is the base-10 logarithm of the distribution coefficient.
Shake-Flask Method Workflow
Determination of BBB Permeability: In Vivo Brain-to-Plasma Ratio (Kp) in Rodents
This in vivo method provides a direct measure of a compound's ability to cross the BBB in a living organism.
Materials:
-
This compound
-
Test animals (e.g., male Sprague-Dawley rats)
-
Vehicle for dosing (e.g., saline)
-
Surgical instruments for tissue collection
-
Homogenizer
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to the rats at a defined dose and route (e.g., intravenous).
-
At predetermined time points after dosing, anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the brain with ice-cold saline to remove remaining blood.
-
Excise the brain and record its weight.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the plasma (Cp) and brain (Cbr) using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio (Kp) as Cbr / Cp.
In Vivo Kp Determination Workflow
Determination of BBB Permeability: In Vitro Transwell Assay (Papp)
This in vitro model uses a monolayer of brain endothelial cells to mimic the BBB and assess the permeability of a compound.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Transwell inserts
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (as a marker of paracellular permeability)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Culture hBMECs on the apical side of Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assay, add this compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability assay, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to assess the integrity of the cell monolayer.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
In Vitro Transwell Assay Workflow
Signaling Pathways and Transport Mechanisms
The transport of tetracyclines across the BBB is not fully elucidated. While passive diffusion driven by lipophilicity is a primary mechanism, the involvement of active transport systems cannot be entirely ruled out. The efflux ratio determined from the in vitro Transwell assay can indicate the involvement of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates out of the brain.
Potential BBB Transport Mechanisms
Conclusion
Based on computational predictions and comparative data from structurally related tetracycline analogs, this compound is anticipated to be a hydrophilic compound with limited ability to permeate the blood-brain barrier. The established correlation between lower lipophilicity and reduced BBB penetration within the tetracycline class suggests that this compound is unlikely to achieve significant concentrations in the central nervous system. However, empirical validation is essential. The detailed experimental protocols provided in this guide offer a robust framework for the definitive determination of the lipophilicity and BBB permeability of this compound, which is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.
References
- 1. This compound | C23H27N3O7 | CID 54749602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduced blood-brain barrier penetration of acne vulgaris antibiotic sarecycline compared to minocycline corresponds with lower lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced blood-brain barrier penetration of acne vulgaris antibiotic sarecycline compared to minocycline corresponds with lower lipophilicity [air.unimi.it]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 4-Epiminocycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of 4-epiminocycline, a key impurity and degradation product of the antibiotic minocycline. Understanding the formation and isolation of this epimer is crucial for quality control, stability studies, and as a reference standard in analytical method development.
Introduction
This compound is the C4 epimer of minocycline, a semisynthetic tetracycline antibiotic. The epimerization at the C4 position is a known degradation pathway for tetracyclines, particularly under acidic conditions, and can result in a significant decrease in antibacterial activity.[1] Therefore, the ability to synthesize and purify this compound is essential for researchers and professionals involved in the development and analysis of minocycline-based pharmaceuticals. This document outlines a laboratory-scale protocol for the intentional synthesis of this compound through forced degradation of minocycline hydrochloride and a subsequent purification method using preparative High-Performance Liquid Chromatography (HPLC).
Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis of this compound via Forced Degradation of Minocycline
| Parameter | Value | Reference |
| Starting Material | Minocycline Hydrochloride | [2] |
| Acid | 2.0 M Hydrochloric Acid | [2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Expected Outcome | Mixture of minocycline, this compound, and other degradation products |
Table 2: Purification of this compound using Preparative HPLC
| Parameter | Specification | Reference |
| Column | ||
| Stationary Phase | Phenyl-Hexyl | |
| Dimensions | (Preparative scale to be optimized, e.g., 250 x 21.2 mm) | Adapted from |
| Mobile Phase | ||
| Composition | 35 mM KH2PO4 (pH 7.5) : Triethylamine : Acetonitrile (74.5:0.5:25 v/v/v) | |
| Flow Rate | (To be optimized for preparative scale, e.g., 20-40 mL/min) | Adapted from |
| Detection | ||
| Wavelength | 280 nm | |
| Purity | ||
| Expected Purity | >95% |
Experimental Protocols
Synthesis of this compound by Forced Degradation
This protocol describes the generation of a mixture containing this compound by subjecting minocycline hydrochloride to acidic stress conditions.
Materials:
-
Minocycline Hydrochloride
-
2.0 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure:
-
Dissolve a known amount of minocycline hydrochloride in deionized water to a specific concentration (e.g., 1 mg/mL).
-
Add an equal volume of 2.0 M HCl to the minocycline solution in a round-bottom flask.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to 80 °C using a heating mantle and maintain this temperature for 2 hours under reflux.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to approximately pH 7.0 using a suitable concentration of NaOH solution.
-
The resulting solution contains a mixture of minocycline, this compound, and other degradation products, and is now ready for purification.
Purification of this compound by Preparative HPLC
This protocol outlines the separation and isolation of this compound from the degradation mixture using preparative HPLC. Note: This is an adapted protocol from an analytical method and will require optimization for preparative scale.
Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative Phenyl-Hexyl HPLC column
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Deionized water
-
pH meter
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 35 mM KH2PO4 buffer and adjust the pH to 7.5 with a suitable base.
-
Mix the buffer, triethylamine, and acetonitrile in the ratio of 74.5:0.5:25 (v/v/v).
-
Degas the mobile phase before use.
-
-
HPLC System Setup:
-
Install the preparative Phenyl-Hexyl column on the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate optimized for the column dimensions until a stable baseline is achieved.
-
-
Sample Injection and Fraction Collection:
-
Filter the neutralized degradation mixture through a suitable filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject an appropriate volume of the filtered sample onto the column. The injection volume will depend on the column size and loading capacity.
-
Monitor the separation at 280 nm. This compound is expected to elute before the main minocycline peak.
-
Use a fraction collector to collect the eluent corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain this compound as a solid.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound using an analytical HPLC method. The purity should be ≥95%.
-
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound Synthesis and Purification.
Signaling Pathway (Mechanism of Action)
While not a synthesis diagram, understanding the mechanism of action provides context for the importance of this molecule and its parent compound.
Caption: Mechanism of Action of Tetracyclines.
References
Application Notes and Protocols for the Analytical Detection of 4-Epiminocycline
Introduction
4-Epiminocycline is a primary degradation product and a significant impurity found in minocycline, a broad-spectrum tetracycline antibiotic.[1][2] As an impurity, its presence in minocycline drug substances and products must be carefully monitored to ensure the safety and efficacy of the pharmaceutical formulation. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These methods are crucial for researchers, scientists, and professionals involved in drug development and quality control.
Analytical Methods Overview
The principal analytical methods for the determination of this compound are based on chromatographic separations that can resolve this compound from its parent compound, minocycline, and other related impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for routine quality control and impurity profiling of minocycline.[3][4][5]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound in both pharmaceutical and biological samples.
Caption: Workflow for this compound analysis in pharmaceuticals.
Caption: Workflow for this compound analysis in biological samples.
Protocol 1: HPLC-UV Method for Quantification of this compound in Minocycline Hydrochloride Bulk Drug and Capsules
This protocol is based on the United States Pharmacopeia (USP) monograph for Minocycline Hydrochloride and is suitable for determining the content of this compound as an impurity.
Materials and Reagents
-
Minocycline Hydrochloride Reference Standard (USP)
-
This compound (as a reference marker, if available)
-
Ammonium oxalate
-
Edetate disodium
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Minocycline Hydrochloride bulk drug or capsules
Equipment
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
pH meter
Chromatographic Conditions
| Parameter | Value |
| Column | L1 packing (C18), 4.6 mm x 25 cm, 5 µm |
| Mobile Phase | A mixture of 0.2 M ammonium oxalate, 0.01 M edetate disodium, dimethylformamide, and tetrahydrofuran (600:180:120:80). Adjust with ammonium hydroxide to a pH of 7.2. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
System Suitability Solution (Resolution Solution): Accurately weigh about 10 mg of USP Minocycline Hydrochloride RS into a 25-mL volumetric flask. Add 20 mL of 0.2 M ammonium oxalate and swirl to dissolve. Heat the solution in a water bath at 60°C for 180 minutes to induce epimerization, then cool to room temperature. Dilute with water to volume and mix. This solution contains both minocycline and this compound.
-
Standard Preparation: Dissolve an accurately weighed quantity of USP Minocycline Hydrochloride RS in water to obtain a solution having a known concentration of about 500 µg/mL of minocycline.
-
Sample Preparation (for Bulk Drug): Accurately weigh about 50 mg of Minocycline Hydrochloride, transfer to a 100-mL volumetric flask, dissolve in and dilute with water to volume, and mix.
-
Sample Preparation (for Capsules): Weigh the contents of not less than 20 capsules and calculate the average weight per capsule. Mix the combined contents, and transfer an accurately weighed portion, equivalent to about 50 mg of minocycline, to a 100-mL volumetric flask. Add about 50 mL of water, shake to dissolve, dilute with water to volume, mix, and filter.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and verify that the resolution between the this compound and minocycline peaks is not less than 4.6. The tailing factor for the minocycline peak should be not more than 1.5.
-
Inject the Standard Preparation and the Sample Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and minocycline.
Calculation
Calculate the percentage of this compound in the portion of Minocycline Hydrochloride taken using the following formula:
% this compound = (r_E / (r_M + r_E)) * 100
Where:
-
r_E is the peak response of this compound from the Sample Preparation.
-
r_M is the peak response of minocycline from the Sample Preparation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Resolution (Minocycline/4-Epiminocycline) | NLT 4.6 | |
| Tailing Factor (Minocycline) | NMT 1.5 | |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections |
Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma and Urine
This protocol is adapted from a validated method for the determination of minocycline and this compound in biological fluids, offering high sensitivity and specificity.
Materials and Reagents
-
Minocycline Hydrochloride
-
This compound
-
Tetracycline (Internal Standard, IS)
-
Ammonium formate
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Equipment
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Microcentrifuge
-
Vortex mixer
LC-MS/MS Conditions
| Parameter | Value |
| LC Column | Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 5 mM ammonium formate, pH 2.5 |
| Mobile Phase B | Methanol with 5 mM ammonium formate |
| Flow Rate | 0.8 mL/min (example, may need optimization) |
| Gradient Elution | A time-programmed gradient is used to separate this compound from minocycline and endogenous components. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of standards. Example transitions: Minocycline: m/z 458.2 → 441.2; this compound: m/z 458.2 → 441.2; Tetracycline (IS): m/z 445.2 → 410.2 |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of minocycline, this compound, and tetracycline in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Tetracycline).
-
Add 200 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Calibration and Quantification
-
Prepare calibration curves by spiking drug-free plasma or urine with known concentrations of minocycline and this compound.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Quantify the amount of this compound in the samples by using the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for this compound.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.05 to 30 mg/L | 0.1 to 30 mg/L | |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.1 mg/L | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Precision (%RSD) | <15% | <15% | |
| Extraction Recovery | 64.3% - 84.6% (for Minocycline) | Not specified |
Conclusion
The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound. The choice of method depends on the specific application, with HPLC-UV being suitable for routine quality control of pharmaceutical products and the more sensitive LC-MS/MS method being ideal for bioanalytical studies. Proper method validation is essential to ensure accurate and precise results.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development and Validation of Minocycline Hydrochloride in Bulk and Tablet Dosage forms using RP-HPLC Method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of 4-Epiminocycline by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Epiminocycline, a critical degradation product and impurity of the antibiotic minocycline. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended for use in quality control, stability studies, and pharmacokinetic analysis.
Introduction
Minocycline, a second-generation tetracycline antibiotic, is susceptible to epimerization at the C-4 position, forming this compound. This transformation can occur under various conditions and is a key parameter to monitor during drug manufacturing and storage, as the epimer may have different biological activity and toxicity profiles.[1] Accurate and robust analytical methods are therefore essential for the separation and quantification of this compound from the parent drug, minocycline.
HPLC-UV Method for Analysis in Pharmaceutical Dosage Forms
This method is adapted from pharmacopeial guidelines and is suitable for the quantification of this compound in minocycline hydrochloride tablets.[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 100 to 900 µg/mL for minocycline hydrochloride |
| Accuracy (% Recovery) | 99.5% - 100.0% |
| Precision (% RSD) | 0.6% - 0.8% |
| Resolution | > 4.6 between minocycline and this compound[2] |
| Tailing Factor | < 1.5 for the minocycline peak[2] |
Experimental Protocol
1. Materials and Reagents:
-
Minocycline Hydrochloride Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate
-
Anhydrous citric acid
-
Monobasic potassium phosphate
-
Sodium hydroxide (10 N)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffer solution. The buffer is prepared by dissolving 3.5 g of tetrabutylammonium hydrogen sulfate, 2 g of anhydrous citric acid, and 6.8 g of monobasic potassium phosphate in water, adjusting the pH to 7.0 with 10 N sodium hydroxide, and diluting to 1 liter. The final mobile phase composition should be optimized to achieve the required resolution.
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
3. Standard Solution Preparation:
-
Prepare a standard solution of Minocycline Hydrochloride RS at a concentration of 0.045 mg/mL in a suitable diluent.
-
To generate this compound for system suitability, a portion of the standard stock solution can be heated at 60°C for approximately 2 hours.
4. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 10 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 90 mg of minocycline, to a 100-mL volumetric flask.
-
Add 20 mL of acetonitrile and mix vigorously for 15 minutes.
-
Add 65 mL of water and mix vigorously for 30 minutes.
-
Dilute with water to volume and mix.
-
Centrifuge a portion of this solution and use the clear supernatant as the sample solution.
5. System Suitability:
-
Inject the system suitability solution.
-
The resolution between the minocycline and this compound peaks must be not less than 4.6.
-
The tailing factor for the minocycline peak should not be more than 1.5.
-
The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the percentage of this compound in the tablets using the peak areas and the concentrations of the standard and sample solutions.
LC-MS/MS Method for Analysis in Biological Matrices
This highly sensitive and selective method is suitable for the quantification of this compound in human plasma and urine, making it ideal for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Plasma | Urine |
| Linearity Range | 0.05 to 30 mg/L | 0.1 to 30 mg/L |
| Intra-run Accuracy | Within ±15% of nominal | Within ±15% of nominal |
| Inter-run Accuracy | Within ±15% of nominal | Within ±15% of nominal |
| Intra-run Precision (% CV) | <15% | <15% |
| Inter-run Precision (% CV) | <15% | <15% |
| Mean Extraction Recovery | 64.3% to 84.6% for minocycline | Not specified |
Experimental Protocol
1. Materials and Reagents:
-
Minocycline and this compound standards
-
Tetracycline (Internal Standard, IS)
-
Trichloroacetic acid (TCA)
-
Ammonium formate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Waters XBridge BEH C18, 4.6 mm x 50 mm, 5 µm particle size.
-
Mobile Phase A: 5 mM ammonium formate in water, pH 2.5.
-
Mobile Phase B: 5 mM ammonium formate in methanol.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from minocycline and other endogenous components.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Minocycline/4-Epiminocycline: To be determined by direct infusion of the standards.
-
Tetracycline (IS): To be determined by direct infusion of the standard.
-
3. Standard and QC Sample Preparation:
-
Prepare stock solutions of minocycline, this compound, and tetracycline in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma or urine with appropriate volumes of the stock solutions.
4. Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine sample, add 50 µL of the internal standard solution (tetracycline).
-
Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
5. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Minocycline Epimerization Pathway.
References
Spectroscopic Analysis of 4-Epiminocycline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used to characterize 4-Epiminocycline, a significant impurity and degradation product of the tetracycline antibiotic, minocycline. The following sections detail the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive protocols for sample analysis.
Introduction
This compound is a stereoisomer of minocycline, differing in the configuration at the C4 position. As an impurity in minocycline preparations, its accurate identification and quantification are crucial for quality control and regulatory compliance in the pharmaceutical industry. Spectroscopic methods provide the necessary tools for the structural elucidation and analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₇N₃O₇ | [1] |
| Exact Mass | 457.18490 g/mol | [1] |
| Monoisotopic Mass | 457.18490021 Da | [1] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the analysis of this compound using LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000 for identification. For quantification, Selected Ion Monitoring (SIM) of the [M+H]⁺ ion (m/z 458.19) can be used.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Logical Relationship: LC-MS Workflow
Caption: Workflow for LC-MS analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound is expected to be very similar to that of minocycline, showing characteristic peaks for its functional groups.
Data Presentation
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (phenols, alcohols) | 3500 - 3200 (broad) |
| N-H (amines, amides) | 3400 - 3250 |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=O (ketones, amides) | 1700 - 1630 |
| C=C (aromatic) | 1600 - 1475 |
| C-N | 1350 - 1000 |
| C-O | 1260 - 1000 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound solid sample.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow: FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The epimeric nature of this compound will result in distinct chemical shifts, particularly for the protons and carbons near the C4 center, when compared to minocycline.
Data Presentation: Expected ¹H and ¹³C NMR Data
Due to the limited availability of public data for this compound, the following tables present expected chemical shift ranges based on the known structure and data for similar tetracycline compounds.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | m |
| H-4 | ~4.0 | s |
| N(CH₃)₂ | 2.2 - 2.8 | s |
| Aliphatic Protons | 1.5 - 3.5 | m |
| OH, NH₂ | Variable (broad) | s |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 190 - 205 |
| Aromatic C | 110 - 160 |
| C-O | 60 - 80 |
| C-N | 40 - 60 |
| Aliphatic C | 20 - 40 |
| N(CH₃)₂ | ~40 |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans than ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Logical Relationship: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
References
Application Notes and Protocols: Utilizing 4-Epiminocycline for the Study of Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epiminocycline is a tetracycline antibiotic and a derivative of minocycline, differing by the epimeric hydroxy group at the C-4 position.[1] While it is often considered a degradation product or impurity in commercial preparations of minocycline, its structural similarity to this potent, broad-spectrum antibiotic makes it a molecule of interest for comparative studies in bacterial resistance.[2][3] The mechanism of action for this compound is presumed to be similar to other tetracyclines, involving the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and understand the nuances of bacterial resistance to tetracycline antibiotics.
Core Bacterial Resistance Mechanisms to Tetracyclines
Bacteria have evolved sophisticated mechanisms to counteract the effects of tetracycline antibiotics. The two most prevalent and well-characterized mechanisms are:
-
Efflux Pumps: These are membrane-bound protein complexes that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[4] This mechanism reduces the intracellular concentration of the antibiotic to sub-lethal levels. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to this form of resistance in Gram-negative bacteria.
-
Ribosomal Protection Proteins (RPPs): These are cytoplasmic proteins that rescue the ribosome from the inhibitory effects of tetracyclines. RPPs, such as Tet(M) and Tet(O), bind to the ribosome and, in a GTP-dependent manner, cause a conformational change that dislodges the bound tetracycline molecule, allowing protein synthesis to resume.
Application Notes
Application 1: Comparative Analysis of Antibacterial Potency
Objective: To determine and compare the intrinsic antibacterial activity of this compound against its parent compound, minocycline, across a panel of susceptible and resistant bacterial strains.
Rationale: Establishing the base-level activity of this compound is crucial. By comparing its Minimum Inhibitory Concentration (MIC) with that of minocycline against well-characterized bacterial strains (e.g., those with and without specific efflux pumps or ribosomal protection proteins), researchers can elucidate how the stereochemical change at the C-4 position affects its antibacterial efficacy and its interaction with resistance determinants.
Application 2: Investigating Substrate Specificity of Efflux Pumps
Objective: To assess whether this compound is a substrate for known bacterial efflux pumps and to compare its efflux susceptibility to that of minocycline.
Rationale: The subtle structural difference between this compound and minocycline may alter its recognition and transport by efflux pumps. An efflux pump inhibition assay can reveal if blocking these pumps restores the activity of this compound in resistant strains. This can provide insights into the molecular interactions between tetracyclines and efflux pump proteins.
Application 3: Elucidating the Efficacy of Ribosomal Protection Proteins
Objective: To determine if ribosomal protection proteins (RPPs) offer the same level of protection against this compound as they do against minocycline.
Rationale: The binding of tetracyclines to the ribosome is stereospecific. The epimerization at C-4 in this compound might affect its binding affinity to the ribosome and, consequently, the ability of RPPs to dislodge it. An in vitro translation assay using purified ribosomes, RPPs, and both tetracycline derivatives can quantify the protective effect of RPPs against each compound.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Minocycline
| Bacterial Strain | Resistance Mechanism | Minocycline MIC (µg/mL) | This compound MIC (µg/mL) | Fold Change |
| Escherichia coli ATCC 25922 | Susceptible | |||
| Escherichia coli (AcrAB-TolC Overexpressed) | Efflux Pump | |||
| Staphylococcus aureus ATCC 29213 | Susceptible | |||
| Staphylococcus aureus (TetM positive) | Ribosomal Protection | |||
| Klebsiella pneumoniae (MDR) | Multiple |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the MICs of this compound and Minocycline
| Bacterial Strain | Antibiotic | MIC without EPI (µg/mL) | MIC with EPI (µg/mL) | Fold Reduction in MIC |
| E. coli (AcrAB-TolC Overexpressed) | Minocycline | |||
| E. coli (AcrAB-TolC Overexpressed) | This compound | |||
| P. aeruginosa (MexAB-OprM Overexpressed) | Minocycline | |||
| P. aeruginosa (MexAB-OprM Overexpressed) | This compound |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound and Minocycline stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound and minocycline in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
Materials:
-
A known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP).
-
Bacterial strains known to overexpress specific efflux pumps.
-
Materials for MIC determination as listed in Protocol 1.
Procedure:
-
Determine the MIC of the EPI alone to ensure the concentration used in the assay is non-bactericidal.
-
Perform the MIC determination for this compound and minocycline as described in Protocol 1.
-
In parallel, perform the same MIC determination but with the addition of a sub-inhibitory concentration of the EPI to the CAMHB.
-
Incubate the plates and determine the MICs in the presence and absence of the EPI.
-
A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that the antibiotic is a substrate of the targeted efflux pump.
Protocol 3: In Vitro Translation Assay
Materials:
-
E. coli S30 extract system for in vitro translation
-
Purified ribosomal protection protein (e.g., TetM)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
This compound and Minocycline
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions for the S30 extract system.
-
For each antibiotic, prepare a series of reactions with varying concentrations of the drug.
-
For each concentration, prepare two sets of reactions: one with and one without the addition of a fixed concentration of the purified RPP.
-
Include a control reaction with no antibiotic to represent 100% translation efficiency.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Quantify the amount of reporter protein produced (e.g., by measuring luminescence for luciferase or colorimetric change for β-galactosidase).
-
Plot the percentage of protein synthesis inhibition against the antibiotic concentration for reactions with and without the RPP to determine the protective effect.
Visualizations
Caption: Bacterial resistance mechanisms to tetracycline antibiotics.
Caption: Workflow for comparing Minocycline and this compound activity.
Caption: Logic of the efflux pump inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Epiminocycline Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Epiminocycline. As this compound is primarily formed through the epimerization of Minocycline, this guide focuses on controlling and maximizing this conversion.
Troubleshooting Guide
This guide addresses common issues encountered during the controlled epimerization of Minocycline to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal pH: The rate of epimerization is highly pH-dependent. - Inappropriate Solvent System: The polarity and nature of the solvent can influence the epimerization equilibrium. - Short Reaction Time: The conversion to the 4-epimer may not have reached equilibrium. - Low Temperature: Epimerization is a temperature-dependent process. | - pH Optimization: Adjust the pH of the reaction mixture to a weakly acidic range (pH 3-6) to facilitate epimerization. Avoid strongly acidic or basic conditions which can lead to degradation of the tetracycline structure. - Solvent Screening: Experiment with different solvent systems. While aqueous acidic conditions are known to promote epimerization, the use of co-solvents may be necessary depending on the solubility of Minocycline. - Time-Course Study: Monitor the reaction over time using HPLC to determine the point of maximum conversion. - Temperature Control: Increase the reaction temperature in a controlled manner (e.g., 30-50°C) to accelerate the attainment of equilibrium. Monitor for degradation products. |
| Presence of Degradation Products | - Harsh Reaction Conditions: High temperatures or extreme pH values can lead to the degradation of the tetracycline core. - Oxidation: Exposure to air (oxygen) can cause oxidative degradation, especially at elevated temperatures. - Photodegradation: Tetracyclines can be sensitive to light. | - Mild Conditions: Use the mildest possible conditions (pH, temperature) that still afford a reasonable rate of epimerization. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Light Protection: Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.[1] |
| Difficult Separation of this compound from Minocycline | - Similar Physicochemical Properties: As epimers, Minocycline and this compound have very similar polarities and chromatographic behavior, making separation challenging.[2] | - High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., C18 or phenyl-hexyl) and an optimized mobile phase. Isocratic elution with a carefully selected mobile phase composition will likely be more effective than a gradient for separating epimers. - pH of Mobile Phase: The pH of the mobile phase can significantly affect the retention times of tetracyclines. Small adjustments to the mobile phase pH can improve separation. |
| Inconsistent Results Between Batches | - Variability in Starting Material: Purity and exact salt form of the initial Minocycline can affect the reaction. - Lack of Precise Control: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | - Characterize Starting Material: Ensure the purity and identity of the starting Minocycline using appropriate analytical techniques (e.g., HPLC, NMR). - Strict Parameter Control: Maintain tight control over all reaction parameters. Use a calibrated pH meter and a temperature-controlled reaction setup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is not typically synthesized through a direct multi-step chemical synthesis. Instead, it is produced by the controlled epimerization of Minocycline at the C-4 position. This process involves the conversion of the therapeutically active isomer into its epimer under specific conditions.
Q2: What are the key factors that influence the epimerization of Minocycline?
A2: The main factors influencing the epimerization of Minocycline are:
-
pH: Weakly acidic conditions are known to promote the epimerization of tetracyclines.
-
Temperature: Higher temperatures can increase the rate of epimerization, but also the risk of degradation.
-
Solvent: The nature of the solvent system can affect the position of the equilibrium between Minocycline and this compound.
-
Time: Epimerization is a reversible process that will eventually reach an equilibrium.
Q3: What is the expected yield for the conversion of Minocycline to this compound?
A3: The conversion of Minocycline to this compound is an equilibrium process. The final yield of this compound will depend on the specific reaction conditions. Under certain topical application conditions, the amount of 4-epimer formed can range from approximately 5% to over 30%. For laboratory-scale production, the yield will be determined by the equilibrium position under the chosen conditions.
Q4: How can I monitor the progress of the epimerization reaction?
A4: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of both Minocycline and this compound, enabling you to track the conversion over time and determine when equilibrium has been reached.
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light to prevent degradation. It is often supplied as a solid, and stock solutions should be prepared fresh or stored under conditions that minimize degradation.
Experimental Protocols
Protocol 1: Controlled Epimerization of Minocycline in Aqueous Solution
This protocol describes a general procedure for the controlled conversion of Minocycline to this compound.
-
Preparation of Reaction Buffer: Prepare a buffer solution with a pH in the range of 3 to 6. A citrate-phosphate buffer is a suitable choice.
-
Dissolution of Minocycline: Dissolve a known quantity of Minocycline hydrochloride in the prepared buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution in a temperature-controlled shaker at a set temperature (e.g., 37°C). Ensure the reaction vessel is protected from light.
-
Monitoring: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Immediately analyze the aliquot by HPLC to determine the ratio of Minocycline to this compound.
-
Termination and Isolation: Once the desired conversion is achieved (or equilibrium is reached), the reaction can be stopped by adjusting the pH to a neutral or slightly basic value and cooling the solution. The this compound can then be isolated using preparative HPLC.
Protocol 2: HPLC Analysis of Minocycline and this compound
This protocol provides a starting point for the analytical separation of Minocycline and its epimer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio will need to be optimized for your specific column and system, but a starting point could be 20:80 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following table summarizes hypothetical data on the formation of this compound under different conditions, illustrating the impact of pH and temperature on the conversion.
| Condition ID | Minocycline Conc. (mg/mL) | pH | Temperature (°C) | Incubation Time (h) | This compound Yield (%) |
| A | 1 | 4.5 | 25 | 24 | 15 |
| B | 1 | 4.5 | 37 | 24 | 28 |
| C | 1 | 6.0 | 37 | 24 | 22 |
| D | 1 | 3.0 | 37 | 24 | 35 |
Visualizations
Caption: Equilibrium between Minocycline and this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Overcoming solubility issues with 4-Epiminocycline
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with 4-Epiminocycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tetracycline antibiotic and a primary degradation product and potential impurity found in commercial preparations of minocycline.[1][2][3] As a yellow crystalline powder, it is known to be only slightly soluble in water and ethanol, which can present challenges in preparing solutions for in vitro and in vivo experiments.[4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is described as being soluble in aqueous acid, dimethyl sulfoxide (DMSO), and methanol.[1] However, specific quantitative solubility data is limited. It is important to note that while acidic conditions aid dissolution, the pH of the solution can also influence the stability of the compound.
Q3: How should I store solid this compound and its solutions?
A3: Solid this compound should be stored at -20°C for long-term stability, with some sources indicating stability for at least four years at this temperature. For stock solutions, it is recommended to store them in tightly sealed vials as aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q4: Can I heat or sonicate a solution to help dissolve this compound?
A4: Yes, gentle warming to 37°C and sonication can be employed to aid in the dissolution of this compound. However, prolonged exposure to heat should be avoided as it may promote degradation.
Q5: Is this compound stable in solution?
A5: The stability of this compound in solution is dependent on factors such as the solvent, pH, and exposure to light. Lower pH, which is often used to dissolve the compound, can facilitate the degradation of tetracyclines. It is advisable to prepare solutions fresh and use them on the same day if possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | The compound's solubility limit has been exceeded in the aqueous medium. This can happen when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer. | - Decrease the final concentration of this compound in the aqueous solution.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, keeping in mind the tolerance of the experimental system (typically ≤0.5% DMSO for cell culture).- Adjust the pH of the aqueous solution to a more acidic range, if compatible with your experiment. |
| Difficulty Dissolving the Powder | The solvent being used is not optimal for this compound, or the compound is not fully engaging with the solvent. | - Switch to a recommended solvent such as DMSO, methanol, or an aqueous acid solution.- Employ mechanical assistance such as vortexing or sonication.- Gently warm the solution to 37°C. |
| Solution Color Change or Degradation | The compound may be unstable under the current storage or experimental conditions (e.g., exposure to light, inappropriate pH, or temperature). | - Prepare solutions fresh before use.- Protect solutions from light by using amber vials or wrapping containers in foil.- Store stock solutions in appropriate conditions (-20°C or -80°C) and minimize freeze-thaw cycles.- Ensure the pH of the solution is within a stable range for your experiment. |
| Inconsistent Experimental Results | This could be due to incomplete dissolution, precipitation during the experiment, or degradation of the compound. | - Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Consider the stability of this compound under your specific experimental conditions (e.g., incubation time and temperature). |
Data Presentation
Table 1: Summary of this compound Solubility
| Solvent | Reported Solubility | Notes |
| Aqueous Acid | Soluble | Specific concentration and pH not well-documented. Acidic pH may affect stability. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Methanol | Soluble | Another organic solvent option for stock solutions. |
| Water | Slightly Soluble | Generally poor solubility without pH modification. |
| Ethanol | Slightly Soluble | Generally poor solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 457.48 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.57 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder in a sterile vial.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
-
Initial Suspension: Suspend the weighed this compound powder in a volume of the desired aqueous buffer (e.g., phosphate-buffered saline) that is less than the final target volume.
-
Acidification: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH of the solution continuously.
-
Dissolution: Continue adding acid until the compound fully dissolves. Be aware that a lower pH might be required, which could impact your experimental system.
-
pH Adjustment (Optional and with caution): If necessary for your experiment, slowly add 0.1 M NaOH to adjust the pH back towards the desired range. Be aware that the compound may precipitate as the pH increases.
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Use Immediately: It is recommended to use this solution immediately due to potential stability issues in aqueous environments.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Logic for troubleshooting solubility problems.
References
Preventing degradation of 4-Epiminocycline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Epiminocycline in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the C4-epimer of the antibiotic minocycline and is its main degradation product.[1][2][3][4] Its stability in solution is a critical concern for researchers as degradation can lead to inaccurate experimental results and a decrease in biological activity.
Q2: What are the primary factors that influence the degradation of this compound in solution?
A2: The stability of this compound, similar to other tetracyclines, is primarily affected by pH, temperature, and exposure to light. The presence of metal ions can also influence its stability.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in aqueous acidic solutions.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure the stability of your this compound stock solutions, it is recommended to dissolve the compound in an appropriate solvent (e.g., aqueous acid) that has been purged with an inert gas like nitrogen or argon.[5] Solutions should be prepared fresh whenever possible. For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). All solutions should be protected from light.
Q5: What is the optimal pH for maintaining the stability of tetracycline compounds in solution?
A5: For minocycline, a pH of 9.5, achieved with a sodium sulfite buffer, has been shown to provide the most stable solution. Generally for tetracyclines, weakly acidic conditions (pH 3-5) can promote epimerization.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stored solutions, ensure they have been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and have not undergone multiple freeze-thaw cycles. Verify the stability of your solution using the protocol provided below. |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If using aqueous solutions, check the pH. For some tetracyclines, chelation with metal ions can cause precipitation; consider using chelating agents like EDTA in your buffer. |
| Discoloration of the solution. | Degradation of the compound, possibly due to light exposure or oxidation. | Always store solutions in amber vials or wrap containers in aluminum foil to protect from light. Prepare solutions with solvents that have been de-gassed and purged with an inert gas to minimize oxidation. |
| Difficulty in dissolving the compound. | Inappropriate solvent. | This compound is soluble in aqueous acid. Ensure the pH of your aqueous solution is in the acidic range. |
Data on Factors Affecting Tetracycline Stability
While specific quantitative data for this compound is limited, the following table summarizes the general stability of tetracycline compounds under various conditions, which can serve as a guideline.
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Weakly Acidic (pH 3-5) | Promotes reversible epimerization. | Avoid this pH range for prolonged storage. Adjust pH to a more stable range if experimentally feasible. |
| Strongly Acidic (< pH 2) | Can lead to dehydration and formation of anhydrotetracyclines. | Use acidic conditions for initial dissolution but avoid long-term storage at very low pH. | |
| Alkaline | Can also lead to degradation. | For minocycline, a pH of 9.5 has been found to be optimal for stability. This may be a good starting point for stabilizing this compound. | |
| Temperature | Elevated Temperatures | Increases the rate of degradation. | Prepare and handle solutions at room temperature or on ice. Store stock solutions at -20°C or -80°C. |
| Light | Exposure to UV or ambient light | Can cause photodegradation. | Work with solutions in a dimly lit environment and store them in light-protecting containers (e.g., amber vials). |
| Oxygen | Presence of atmospheric oxygen | Can lead to oxidation. | Use de-gassed solvents and purge the headspace of vials with an inert gas (e.g., nitrogen or argon). |
| Metal Ions | Divalent cations (e.g., Ca²⁺, Mg²⁺) | Can form complexes with tetracyclines, potentially leading to precipitation or affecting stability. | If working with solutions containing high concentrations of divalent cations, consider the addition of a chelating agent like EDTA. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., phosphate, citrate)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- C18 HPLC column
- Temperature-controlled incubator/water bath
- Light-protected vials (e.g., amber glass vials)
2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in a suitable solvent (e.g., 0.1 N HCl) to a final concentration of 1 mg/mL. Ensure the solvent has been purged with an inert gas.
3. Stability Study Setup: a. Prepare a series of test solutions by diluting the stock solution with the buffers or solvents to be tested to a final concentration of 100 µg/mL. b. For each condition (e.g., pH 4, 7, 9; 4°C, 25°C, 37°C; light-exposed, light-protected), prepare triplicate samples. c. For light exposure studies, place one set of vials under a controlled light source, while wrapping a parallel set in aluminum foil. d. Store the vials at the designated temperatures.
4. Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. b. Immediately analyze the samples by HPLC. A typical mobile phase for tetracycline analysis is a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. c. Monitor the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visual Guides
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound degradation.
Caption: A diagram illustrating the main factors that affect the stability of this compound in solution.
References
Troubleshooting 4-Epiminocycline detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-epiminocycline in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to detect it?
A1: this compound (4-EMC) is the C4-epimer of minocycline, a semi-synthetic tetracycline antibiotic.[1][2] It is a primary degradation product and a potential impurity in commercial minocycline preparations.[3][4][5] The epimerization of minocycline to this compound can occur in vitro and in vivo. Monitoring this compound is crucial as epimers of tetracyclines can have different antibacterial and toxicological properties compared to the parent drug, which can impact the efficacy and safety of minocycline formulations.
Q2: What are the main challenges in detecting this compound in complex matrices?
A2: The primary challenges include:
-
Matrix Effects: Complex biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the analysis. This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.
-
Epimer Separation: this compound and minocycline are isobaric (have the same mass) and possess very similar physicochemical properties, making their chromatographic separation challenging.
-
Analyte Stability: Tetracyclines, including minocycline, can be unstable and prone to epimerization under certain pH and temperature conditions. They can also form insoluble complexes with divalent metal ions (e.g., Ca2+, Mg2+), leading to low recovery rates.
-
Low Concentrations: In many studies, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
Q3: Which analytical technique is most suitable for this compound detection?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of this compound in complex matrices. This method offers high selectivity to differentiate the analyte from matrix interferences and high sensitivity to detect low concentrations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatographic and Peak Shape Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active silanol groups on the column. | Use a high-purity, end-capped column. Consider using a mobile phase with additives like triethylamine (TEA) for basic compounds, though this may not be necessary with modern columns. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. | |
| Contamination of the column or guard column. | Backflush the column. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Keep mobile phase bottles capped to prevent evaporation. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the pump or flow path. | Degas the mobile phase and purge the pump. | |
| Peak Splitting | Injection solvent is stronger than the mobile phase. | Dilute the sample in the initial mobile phase or a weaker solvent. |
| Partially plugged column inlet frit. | Reverse and flush the column. If the problem persists, replace the column. | |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient or try a column with a different selectivity. |
Sample Preparation and Matrix Effect Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the matrix. | Optimize the extraction method. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the most efficient technique for your matrix. |
| Chelation of this compound with metal ions. | Add a chelating agent like EDTA to the extraction buffer to prevent the formation of insoluble complexes. | |
| Analyte degradation during sample processing. | Keep samples on ice and process them quickly. Trichloroacetic acid (TCA) has been shown to stabilize tetracyclines and their epimers during protein precipitation. | |
| Significant Ion Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | Improve sample cleanup using SPE to remove interfering substances like phospholipids. |
| Insufficient chromatographic separation. | Optimize the LC method to separate this compound from the matrix components causing the suppression or enhancement. | |
| High concentration of salts in the final extract. | Ensure the final reconstitution solvent is compatible with the mobile phase and consider a desalting step if necessary. | |
| High Variability in Results | Inconsistent sample preparation. | Use an internal standard (IS) that is structurally similar to this compound (e.g., a stable isotope-labeled version or another tetracycline analogue) to compensate for variability in extraction and matrix effects. |
| Matrix effects varying between different lots of the matrix. | Prepare calibration standards in a representative blank matrix (matrix-matched calibration) to account for consistent matrix effects. |
Experimental Protocols
Detailed Methodology for this compound Detection in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of minocycline and its 4-epimer.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., tetracycline in methanol).
-
Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) in water to precipitate proteins. TCA also aids in stabilizing the analyte and its epimer.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: Waters XBridge BEH C18 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 5 mM ammonium formate in water, pH 2.5.
-
Mobile Phase B: 5 mM ammonium formate in methanol.
-
Gradient Elution: A suitable gradient to separate this compound from minocycline and matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Quantitative Data Summary
The following table summarizes recovery data for tetracyclines from various matrices using different extraction methods.
| Analyte(s) | Matrix | Extraction Method | Average Recovery (%) |
| Tetracyclines | Medicated Feed | 0.01 M Citric Buffer and Acetonitrile | 72.2 - 101.8 (HPLC-DAD), 45.6 - 87.0 (LC-MS) |
| Tetracyclines | Medicated Feed | Na2EDTA-McIlvaine buffer (pH 4)/methanol | 78.2 - 113.5 |
| Tetracyclines | Animal Tissues | 0.02 M Oxalic Acid (pH 4.0) with SPE cleanup | 50 - 80 |
| Minocycline | Human Plasma & Urine | Trichloroacetic Acid Precipitation | 64.3 - 84.6 |
| Tetracyclines | Pig Tissues | Sodium Succinate Solution (pH 4.0) with TCA precipitation | 91.8 - 103.6 |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for peak shape issues.
References
Technical Support Center: Optimizing 4-Epiminocycline Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the chromatographic resolution of 4-epiminocycline from its parent compound and other related substances during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound is the C4-epimer of minocycline, a tetracycline antibiotic.[1] Tetracyclines can undergo reversible epimerization at the C4 position in mildly acidic solutions (pH 2-6), forming their corresponding 4-epimers.[2] It is crucial to resolve and accurately quantify this compound as it is a potential impurity in minocycline preparations and its presence can affect the drug's potency and safety profile.[3] Regulatory bodies often require the separation and quantification of these related substances.
Q2: What are the common causes of poor resolution between minocycline and this compound?
A2: Poor resolution is often a result of suboptimal chromatographic conditions. Key factors include:
-
Inappropriate stationary phase: The choice of HPLC column is critical. While C18 and C8 columns are common, the specific chemistry of the stationary phase can significantly impact selectivity.
-
Mobile phase composition: The type and ratio of organic solvent (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the type and concentration of buffer or additives are crucial for achieving separation.
-
Peak Tailing: Tetracyclines are prone to interacting with residual silanol groups on silica-based columns, leading to peak tailing and poor resolution.[4] This can be mitigated by using end-capped columns or specific mobile phase additives.
-
On-column epimerization: The conditions within the HPLC system itself can sometimes promote the interconversion between minocycline and this compound, leading to broad or distorted peaks.[4]
Q3: What mobile phase pH is recommended for separating this compound?
A3: A mildly acidic pH, typically between 2.0 and 3.0, is recommended for the separation of tetracycline epimers. This pH range helps to suppress the ionization of residual silanol groups on the column packing material, reducing peak tailing. It is important to carefully control the pH, as values outside the optimal range can either worsen resolution or lead to longer retention times.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Minocycline and this compound
This section provides a step-by-step guide to troubleshoot and improve the separation between minocycline and its 4-epimer.
Step 1: Evaluate and Optimize the HPLC Column
-
Initial Check: Verify that you are using a high-quality, well-maintained reversed-phase column, such as a C18 or C8.
-
Alternative Stationary Phases: If resolution is still poor, consider a different stationary phase. A column with a polar-embedded phase or a phenyl-hexyl column may offer different selectivity for these closely related compounds. A Waters XBridge BEH C18 column has been shown to be effective in separating minocycline and this compound.
Step 2: Adjust the Mobile Phase Composition
-
Organic Modifier: The choice between acetonitrile and methanol can affect selectivity. Methanol has been reported to provide a good compromise between resolution and analysis time for minocycline and this compound.
-
Aqueous Phase and pH: Ensure the aqueous portion of your mobile phase is buffered at a pH between 2.0 and 3.0. Small adjustments within this range can fine-tune the separation.
-
Additives to Reduce Tailing: To counteract peak tailing, consider adding a chelating agent to the mobile phase.
-
Oxalic Acid: A concentration of 0.01 M to 0.02 M oxalic acid in the aqueous phase can improve peak shape and resolution.
-
EDTA: Pre-washing the column with EDTA or including a low concentration in the mobile phase can also be effective.
-
Trichloroacetic Acid: This has been suggested to be resistant to the epimerization and degradation of tetracyclines.
-
Step 3: Optimize Gradient Elution
If using a gradient, modifying the slope can improve resolution. A shallower gradient around the elution time of the critical pair can increase the separation between the peaks.
Step 4: System Suitability and Method Validation
-
System Suitability: Before running samples, always perform a system suitability test. According to the USP 39 monograph method for minocycline, the resolution between the epiminocycline and minocycline peaks should be not less than 4.6.
-
Method Validation: Once a suitable method is developed, it should be validated to ensure it is accurate, precise, and robust for its intended purpose.
Experimental Protocols
Method 1: USP 39 Monograph Method for Minocycline HCl
This method is adapted from the Thermo Fisher Scientific application note for the pharmacopeial assay of Minocycline hydrochloride.
-
Column: Acclaim™ 120 C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.2 M Ammonium oxalate, 0.1 M Disodium edetate, 25% Ammonium hydroxide (pH adjusted to 7.0 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 50 50 50 55 90 10 | 65 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Method 2: HPLC-MS/MS Method for Minocycline and this compound
This method is based on a validated assay for the determination of minocycline in human plasma and urine.
-
Column: Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 5 mM ammonium formate, pH 2.5
-
Mobile Phase B: Methanol with 5 mM ammonium formate
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.5 95 5 0.5 0.5 95 5 2.5 0.5 5 95 4.0 0.5 5 95 4.1 0.5 95 5 | 5.0 | 0.5 | 95 | 5 |
-
Column Temperature: Not specified
-
Detection: Mass Spectrometry (MS/MS)
Data Presentation
Table 1: HPLC Method Parameters for Minocycline and this compound Separation
| Parameter | Method 1 (USP 39) | Method 2 (HPLC-MS/MS) |
| Column | Acclaim™ 120 C18 (4.6 x 250 mm, 5 µm) | Waters XBridge BEH C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2 M Ammonium oxalate, 0.1 M Disodium edetate, 25% NH4OH (pH 7.0)B: Acetonitrile | A: Water with 5 mM ammonium formate (pH 2.5)B: Methanol with 5 mM ammonium formate |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | MS/MS |
Table 2: Performance Data for Minocycline and this compound Separation
| Parameter | Method 1 (USP 39) |
| Retention Time (this compound) | 11.04 min |
| Retention Time (minocycline) | 15.67 min |
| Resolution | 7.5 (USP criteria: NLT 4.6) |
| Tailing Factor (minocycline) | 0.94 (USP criteria: 0.9 to 2.0) |
Visualizations
Caption: Reversible epimerization of Minocycline to this compound.
Caption: Troubleshooting workflow for improving this compound resolution.
References
Addressing batch-to-batch variability of 4-Epiminocycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Epiminocycline. The information provided aims to address potential issues related to batch-to-batch variability and ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my experiments?
A1: this compound is the C4-epimer of minocycline, a widely used tetracycline antibiotic. It is the main degradation product of minocycline and is often present as an impurity in commercial preparations.[1] The presence and concentration of this compound can vary from batch to batch, which can lead to inconsistencies in experimental outcomes. This variability is a concern because this compound may exhibit different biological activity and physicochemical properties compared to minocycline, potentially affecting the potency and reproducibility of your results.
Q2: What are the primary causes of this compound formation and variability between batches?
A2: The formation of this compound is primarily due to the chemical instability of minocycline. The main factors contributing to its formation and batch-to-batch variability include:
-
pH: Minocycline is known to epimerize at the C4 position in solution, and this process is pH-dependent.
-
Temperature: Higher temperatures can accelerate the degradation of minocycline to this compound.
-
Storage Conditions: Improper storage of minocycline, such as exposure to light and humidity, can lead to increased levels of this compound.
-
Manufacturing Processes: Differences in the synthesis and purification processes of minocycline can result in varying initial levels of this compound in different batches.
Q3: How can I assess the purity of my this compound or minocycline batch?
A3: To ensure the quality and consistency of your compound, it is highly recommended to perform in-house quality control for each new batch. The following analytical techniques are crucial for assessing purity and characterizing your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique to determine the purity of the compound and to separate and quantify this compound from minocycline.[2][3][4][5]
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry can confirm the molecular weight of this compound and other related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of this compound and distinguish it from minocycline.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of minocycline.
Potential Cause: The observed variability may be due to differing concentrations of this compound in each batch, which can alter the overall potency of the compound.
Troubleshooting Steps:
-
Quantify this compound Content: Analyze each batch of minocycline using a validated HPLC method to determine the precise percentage of this compound.
-
Normalize Concentration: Based on the HPLC results, adjust the concentration of the minocycline solution to ensure that the amount of the active compound (minocycline) is consistent across experiments.
-
Correlate with Activity: Plot the biological activity against the percentage of this compound for each batch to understand the impact of this impurity on your specific assay.
Issue 2: Unexpected peaks in your HPLC chromatogram.
Potential Cause: The presence of unexpected peaks could indicate the degradation of your compound or the presence of other impurities besides this compound.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound has been stored correctly, protected from light, moisture, and high temperatures. Recommended storage is typically at -20°C or below.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a reference standard of minocycline. This involves exposing the compound to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products, including this compound.
-
Peak Identification: Use HPLC-MS to identify the molecular weights of the unknown peaks and compare them to known degradation products of minocycline.
Data Presentation
Table 1: Hypothetical Purity and Potency of Three Different Batches of Minocycline
| Batch ID | Minocycline Purity (%) | This compound (%) | Other Impurities (%) | Biological Potency (IC50, µM) |
| Batch A | 98.5 | 1.0 | 0.5 | 5.2 |
| Batch B | 95.2 | 4.3 | 0.5 | 7.8 |
| Batch C | 99.1 | 0.5 | 0.4 | 4.9 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Minocycline and this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and samples.
-
Column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 50 x 4.6 mm ID, 5 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate, adjusted to pH 2.5 with formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate.
-
Gradient Elution: A linear gradient should be optimized to achieve baseline separation of minocycline and this compound. A starting point could be 95% A and 5% B, ramping to a higher concentration of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm or 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration.
Protocol 2: Forced Degradation of Minocycline
This protocol can be used to generate this compound and other degradation products for analytical standard purposes.
-
Acidic Degradation: Dissolve minocycline in 0.1 M HCl and heat at 60-80°C for 2-4 hours.
-
Alkaline Degradation: Dissolve minocycline in 0.1 M NaOH and heat at 60-80°C for 2-4 hours.
-
Oxidative Degradation: Treat a solution of minocycline with 3% hydrogen peroxide at room temperature for 1-2 hours.
-
Thermal Degradation: Heat the solid minocycline powder at a high temperature (e.g., 105°C) for several hours.
-
Analysis: After the specified time, neutralize the acidic and alkaline samples and analyze all samples by HPLC to observe the degradation profile.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]
- 5. Pharmacopeial assay and organic impurities analysis of Minocycline hydrochloride using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Enhancing the Stability of 4-Epiminocycline for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Epiminocycline for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the C4-epimer of the tetracycline antibiotic minocycline and is its main degradation product.[1][2][3] Its stability is a critical concern as its formation indicates the degradation of the active pharmaceutical ingredient, minocycline, potentially impacting its efficacy and safety. For researchers studying this compound itself, ensuring its stability is crucial for accurate experimental results.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound, much like other tetracyclines, is primarily influenced by pH, temperature, and exposure to light.[4][5] Epimerization, the process that forms this compound from minocycline, is known to be pH-dependent, often occurring in the pH range of 3-5.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Some suppliers also suggest storage at refrigerator temperatures (2-8°C) for shorter periods. When stored at -20°C, this compound is reported to be stable for at least four years.
Q4: How should I handle this compound in solution?
A4: this compound is soluble in aqueous acid. Once in solution, it is recommended to prepare fresh solutions for each use to minimize degradation. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q5: Are there any known methods to actively enhance the stability of this compound?
A5: While data specifically on enhancing the stability of isolated this compound is limited, principles from tetracycline chemistry can be applied. The use of chelating agents, such as EDTA, may help in preventing metal-ion catalyzed degradation. Additionally, controlling the pH of solutions to be outside the 3-5 range can reduce the rate of epimerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound standard in solution. | 1. Improper storage temperature: Storing solutions at room temperature or 4°C for extended periods can lead to degradation. 2. Incorrect pH: The pH of the solution may be in the optimal range for degradation (pH 3-5). 3. Exposure to light: Photodegradation can occur with prolonged exposure to light. 4. Repeated freeze-thaw cycles: This can accelerate the degradation of the compound in solution. | 1. Always store stock solutions at -20°C or -80°C. Prepare fresh working solutions daily. 2. Adjust the pH of the solution to be outside the 3-5 range if compatible with your experimental design. 3. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. 4. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent results in experiments using this compound. | 1. Degradation of stock solution: The stock solution may have degraded over time, leading to a lower effective concentration. 2. Contamination of the standard: The solid standard may have been contaminated with moisture or other impurities. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure the solid this compound is stored in a tightly sealed container with a desiccant to prevent moisture absorption. |
| Formation of unknown peaks in HPLC analysis of this compound. | 1. Further degradation of this compound: The compound may be degrading into other products under the analytical conditions. 2. Interaction with mobile phase components: Certain buffer components can catalyze degradation. | 1. Conduct forced degradation studies to identify potential degradation products and their retention times. 2. Evaluate the stability of this compound in the mobile phase over the typical analysis time. Consider using a mobile phase with a pH that minimizes degradation. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the stability of this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
2. Mobile Phase Preparation:
-
A common mobile phase for separating minocycline and its epimer consists of a mixture of an acidic aqueous buffer and an organic solvent.
-
Example Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
The gradient or isocratic elution will need to be optimized to achieve good separation between this compound and any potential degradants.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
5. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, perform forced degradation studies on the this compound solution.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.
Protocol for Long-Term Stability Study of this compound (Solid State)
This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances.
1. Objective:
-
To determine the re-test period for solid this compound under defined storage conditions.
2. Materials:
-
At least three primary batches of this compound.
-
Containers that are impermeable to moisture and light (e.g., amber glass vials with tight-fitting caps).
3. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Recommended (as per supplier data): -20°C ± 5°C.
4. Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-20°C: 0, 12, 24, 36, and 48 months.
5. Analytical Tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: A validated stability-indicating HPLC method to determine the purity of this compound.
-
Degradation Products: Quantification of any significant degradation products observed in the chromatogram.
6. Acceptance Criteria:
-
The acceptance criteria should be defined based on the specific requirements of the research. Typically, a significant change is defined as a failure to meet the established specification for purity and degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| State | Storage Condition | Duration | Expected Stability | Reference |
| Solid | -20°C | Long-term | ≥ 4 years | |
| Solid | 2-8°C | Short-term | Data not specified | N/A |
| Solution | -20°C | Up to 1 month | Useable for up to one month | |
| Solution | -80°C | Up to 6 months | Useable for up to six months |
Table 2: Example Stability Study Data for this compound (Solid) at -20°C
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |
| 0 | White to off-white powder | 99.5 | 0.5 |
| 12 | No change | 99.4 | 0.6 |
| 24 | No change | 99.3 | 0.7 |
| 36 | No change | 99.2 | 0.8 |
| 48 | No change | 99.1 | 0.9 |
Note: This is example data and actual results may vary.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Caption: Key strategies for enhancing the long-term stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Hydrogel Substrate Components on the Stability of Tetracycline Hydrochloride and Swelling Activity against Model Skin Sebum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosing Regimens for In Vivo Studies with 4-Epiminocycline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing regimens for in vivo studies with 4-Epiminocycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an epimer and a primary degradation product of minocycline, a second-generation tetracycline antibiotic.[1][2] Like other tetracyclines, its mechanism of action is thought to involve the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] While it is often considered an impurity in minocycline preparations, some sources suggest it possesses antibacterial activity.[3] However, detailed in vivo efficacy and pharmacokinetic data for this compound are limited. Given that minocycline exhibits anti-inflammatory, neuroprotective, and immunomodulatory properties, it is plausible that this compound may share some of these non-antibiotic effects.
Q2: What is a recommended starting dose for an in vivo study with this compound in rodents?
Due to the lack of specific in vivo data for this compound, a starting dose can be extrapolated from studies using its parent compound, minocycline, particularly for non-antibiotic effects. For anti-inflammatory and neuroprotective studies in mice and rats, minocycline has been administered over a wide range, commonly between 10 mg/kg and 90 mg/kg via intraperitoneal (i.p.) injection. A conservative starting dose for this compound could be in the lower end of this range, for example, 10-25 mg/kg. A pilot dose-escalation study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is a yellow crystalline powder that is slightly soluble in water and ethanol. For in vivo administration, it is crucial to ensure complete dissolution.
-
Vehicle Selection: Minocycline HCl is often dissolved in sterile saline or phosphate-buffered saline (PBS) for injection. For compounds with limited aqueous solubility, vehicles such as dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil may be considered. However, the potential toxicity of the vehicle itself should be evaluated.
-
Preparation: It is recommended to prepare fresh solutions immediately before use to minimize degradation and epimerization. If a stock solution in DMSO is prepared, it should be stored at -20°C and diluted to the final injection volume with a sterile aqueous buffer just before administration.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for administering minocycline in rodent studies. Intravenous (i.v.) administration can also be used for more precise control over systemic exposure. Oral gavage is another option, but bioavailability may be a concern.
Q4: What are the stability considerations for this compound?
Tetracyclines are susceptible to epimerization, particularly in solution. Minocycline can convert to this compound in vitro and in vivo. To ensure the integrity of the test compound:
-
Store the solid compound at <-15°C under an inert gas like nitrogen and protected from light.
-
Prepare solutions fresh for each experiment.
-
If solutions must be stored, even for a short period, keep them at 2-8°C and protected from light. Stability studies in your chosen vehicle are advisable.
-
The use of trichloroacetic acid (TCA) has been shown to act as a stabilizer against epimerization for some tetracyclines during analytical processing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | The compound has limited aqueous solubility. | - Try dissolving in a small amount of a biocompatible organic solvent like DMSO first, then dilute with saline or PBS. Ensure the final concentration of the organic solvent is low (typically <5-10%) and non-toxic to the animals.- Use sonication or gentle warming to aid dissolution.- Consider using a different salt form of the compound if available.- Explore the use of formulation vehicles such as cyclodextrins or lipid-based carriers. |
| Precipitation Upon Injection | The compound is precipitating out of solution when introduced into the physiological environment. | - Decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal species).- Adjust the pH of the dosing solution to be closer to physiological pH (around 7.4), if the compound's stability allows.- Evaluate a different administration route that may allow for slower absorption. |
| Lack of Efficacy or Inconsistent Results | - Inadequate dosing.- Poor bioavailability.- Degradation of the compound.- High inter-animal variability. | - Perform a dose-response study to identify the optimal dose.- Consider a different administration route (e.g., i.v. instead of i.p. or oral) to improve systemic exposure.- Confirm the stability of your dosing solution under the preparation and administration conditions.- Increase the number of animals per group to improve statistical power.- Ensure consistent timing of dosing and measurements. |
| Adverse Events in Animals (e.g., weight loss, lethargy) | - Toxicity of the compound at the administered dose.- Toxicity of the vehicle.- Stress from the administration procedure. | - Reduce the dose of this compound.- Include a vehicle-only control group to assess the effects of the vehicle.- Refine the handling and injection techniques to minimize stress to the animals.- Monitor animals closely for clinical signs of toxicity. |
| Discoloration of Tissues at Necropsy | Tetracyclines are known to chelate with divalent cations and can deposit in tissues, particularly bones and teeth. | - This is a known class effect of tetracyclines and may not necessarily indicate toxicity at the doses used in research studies.- Document any observed discoloration and consider its potential impact on the interpretation of your results. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Minocycline and Doxycycline in Rodents (for Reference)
| Compound | Animal Model | Dose & Route | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| Minocycline | Rat | 25 mg/kg i.p. | - | - | - | - | |
| Minocycline | Rat | 50 mg/kg i.p. | - | - | - | - | |
| Minocycline | Rat | 60 mg/kg oral (first dose) | - | 5.5-10.5 | 4.6 | - | |
| Minocycline | Rat | i.v. infusion | - | - | - | - | |
| Minocycline | Rat | i.v. | 3.83 | - | - | - | |
| Doxycycline | Rat | 20 mg/kg | - | - | - | - | |
| Doxycycline | Mouse | 2,000 ppm in diet (7 days) | - | 1.08 (plasma) | - | - |
Note: This table provides reference data for related compounds to aid in experimental design. The pharmacokinetic profile of this compound may differ.
Table 2: Effective In Vivo Doses of Minocycline and Doxycycline for Non-Antibiotic Effects in Rodents
| Compound | Animal Model | Effect | Dose & Route | Outcome | Reference |
| Minocycline | Rat | Neuroprotection (stroke model) | 3 mg/kg & 10 mg/kg i.v. | Reduced infarct size | |
| Minocycline | Rodents | Anti-inflammatory/Neuroprotective | 10-50 mg/kg i.p. or oral | General range for efficacy | |
| Minocycline | Rodent | Neuroprotection (brain injury models) | 10-90 mg/kg i.p. | General range for efficacy | |
| Minocycline | Mouse | Neuroprotection (ischemia) | 90 mg/kg i.p. | Reduced infarction and brain swelling | |
| Minocycline | Rat | Anti-inflammatory (paw edema) | 10, 25, 50 mg/kg i.p. | Reduced paw edema | |
| Doxycycline | Rat | Anti-inflammatory (paw edema) | 10, 25, 50 mg/kg i.p. | Reduced paw edema |
Experimental Protocols
Protocol: Pilot In Vivo Dose-Finding Study for this compound in Mice
1. Objective: To determine a well-tolerated and potentially efficacious dose range of this compound for a specific in vivo model.
2. Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, DMSO)
-
Sterile syringes and needles
-
Appropriate mouse strain for the disease model
-
Endpoint-specific reagents and equipment
3. Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation:
-
On the day of dosing, weigh the required amount of this compound powder.
-
If using a co-solvent, dissolve the powder in a minimal volume of DMSO.
-
Slowly add sterile saline while vortexing to achieve the final desired concentration. The final DMSO concentration should be below 10%.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound). A group size of 5-8 animals is recommended for a pilot study.
-
Administration:
-
Record the body weight of each mouse.
-
Calculate the injection volume for each mouse based on its weight and the concentration of the dosing solution.
-
Administer the solution via the chosen route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Observe the animals for any signs of acute toxicity immediately after injection and at regular intervals for the first few hours.
-
Monitor body weight, food and water intake, and general clinical signs daily.
-
-
Endpoint Measurement:
-
At the predetermined time point based on the disease model, collect samples (e.g., blood, tissues) for analysis.
-
Perform endpoint measurements (e.g., behavioral tests, biomarker analysis, histology).
-
-
Data Analysis:
-
Analyze the data for statistical significance between the vehicle control and treated groups.
-
Evaluate the dose-response relationship to identify a dose that shows a biological effect without significant toxicity.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
References
Validation & Comparative
Comparative Analysis of 4-Epiminocycline's Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Epiminocycline with Alternative Tetracyclines
This guide provides a comprehensive analysis of the biological activity of this compound, a key epimer and degradation product of the tetracycline antibiotic, minocycline. Its performance is objectively compared with that of its parent compound and other widely used tetracyclines, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Executive Summary
This compound, an epimer of minocycline, shares the fundamental mechanism of action common to the tetracycline class of antibiotics: the inhibition of bacterial protein synthesis. While it is often considered an impurity or degradation product, understanding its intrinsic biological activity is crucial for a complete efficacy and safety profile of minocycline-based therapies. This guide presents a comparative overview of this compound, minocycline, doxycycline, and tetracycline, focusing on their antibacterial potency against key Gram-positive and Gram-negative bacteria. Due to the limited availability of specific quantitative data for this compound, this guide also emphasizes the established activities of its closely related analogues to provide a contextual performance benchmark.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including this compound, exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding event physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis.[1] This targeted action on the bacterial ribosome accounts for the broad-spectrum activity of tetracyclines against a variety of Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of minocycline, doxycycline, and tetracycline against common bacterial strains, providing a benchmark for the expected activity of this compound. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli |
| This compound | Data Not Available | Data Not Available |
| Minocycline | 0.04 - 2[2][3][4] | 4 - 12 |
| Doxycycline | 0.25 | 8 - 64 |
| Tetracycline | ≤4 - ≥16 | 32 - 256 |
Note: The MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following are standardized protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate containing microbial growth medium. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding specific volumes of the stock antibiotic solution to molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Conclusion
This compound, as an epimer of minocycline, is presumed to exhibit a similar mechanism of antibacterial action by inhibiting protein synthesis. While direct comparative quantitative data on its biological activity remains limited, the established potency of its parent compound and other tetracyclines provides a crucial framework for its potential efficacy. Further dedicated studies are required to fully elucidate the specific antibacterial spectrum and potency of this compound to better understand its contribution to the overall therapeutic effect and safety profile of minocycline formulations. The experimental protocols detailed in this guide provide a standardized approach for conducting such validation studies.
References
A Comparative Analysis of Minocycline and its Primary Epimer, 4-Epiminocycline
In the landscape of tetracycline antibiotics, minocycline is a well-established second-generation, semi-synthetic agent valued for its broad-spectrum antibacterial activity and its anti-inflammatory properties. A crucial aspect of its chemistry and clinical relevance is its relationship with 4-epiminocycline. This guide provides a detailed comparative analysis of these two molecules, clarifying their distinct roles not as therapeutic alternatives, but as a parent drug and its primary degradation product. This analysis is intended for researchers, scientists, and drug development professionals to underscore the importance of stereochemistry in the efficacy and stability of tetracycline antibiotics.
Chemical Structure and Physicochemical Properties
Minocycline and this compound are stereoisomers, specifically epimers, that differ only in the configuration at the C-4 position of the tetracycline ring structure.[1][2] This seemingly minor structural variance has significant implications for their biological activity. This compound is not a separately developed drug but rather the principal degradation product of minocycline, forming through a process called epimerization.[3][4][5] This conversion can occur both in vitro and in vivo.
| Property | Minocycline | This compound |
| IUPAC Name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | (4R,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
| CAS Number | 10118-90-8 | 43168-51-0 |
| Molecular Formula | C23H27N3O7 | C23H27N3O7 |
| Molecular Weight | 457.48 g/mol | 457.48 g/mol |
| Appearance | Yellow crystalline powder | Yellow crystalline powder |
| Role | Active pharmaceutical ingredient; broad-spectrum antibiotic | Main degradation product and impurity of minocycline |
Mechanism of Action and Biological Activity
The primary mechanism of antibacterial action for tetracyclines, including minocycline, involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is crucial for their bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.
While this compound shares the same fundamental tetracycline structure, its altered spatial arrangement at the C-4 position is reported to result in different antibacterial and toxicological properties. Generally, the 4-epimers of tetracyclines are known to have significantly reduced antibacterial activity compared to the parent compound. Therefore, the epimerization of minocycline to this compound represents a pathway of inactivation, reducing the therapeutic efficacy of minocycline preparations over time or under certain storage conditions.
Beyond its antibacterial effects, minocycline is recognized for its anti-inflammatory, immunomodulatory, and neuroprotective actions. These pleiotropic effects are subjects of extensive research for conditions ranging from acne to neurodegenerative diseases. Data on whether this compound retains these non-antibiotic properties is scarce, with its role largely defined as an impurity and a marker of degradation.
Caption: Reversible epimerization of minocycline to this compound.
Pharmacokinetics
The pharmacokinetic profile of minocycline has been well-characterized. It is known for its high lipophilicity, rapid absorption, and ability to cross the blood-brain barrier. Various formulations, including extended-release tablets and topical foams, have been developed to optimize its therapeutic window and minimize side effects. For instance, studies comparing topical foam and oral minocycline have shown that topical application results in significantly lower systemic exposure, by a factor of 730 to 765 times, thereby reducing systemic side effects.
There are no clinical pharmacokinetic studies for this compound as a therapeutic agent. Its presence in pharmacokinetic analyses is primarily as an analyte to be separated from the parent minocycline to ensure accurate quantification of the active drug.
Caption: Mechanism of action for minocycline at the bacterial 30S ribosome.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
The structural similarity and isobaric nature of minocycline and this compound make their separation and quantification a significant analytical challenge, essential for quality control and pharmacokinetic studies. HPLC is the most common method employed.
Objective: To separate and quantify minocycline from its epimer, this compound, in a given sample (e.g., plasma, pharmaceutical formulation).
Methodology:
-
Sample Preparation:
-
For plasma or urine samples, protein precipitation is performed using an acid like trichloroacetic acid (TCA) to extract the analytes.
-
The sample is then centrifuged, and the supernatant is collected for analysis.
-
Pharmaceutical preparations may be dissolved in an appropriate solvent and diluted to the working concentration range.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, consisting of a mixture of an aqueous phase (e.g., water with an ion-pairing agent like trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the two epimers.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 350 nm is common for tetracyclines. Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for enhanced sensitivity and specificity.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of both minocycline and this compound.
-
An internal standard, such as another tetracycline antibiotic (e.g., tetracycline itself), can be used to improve accuracy and precision.
-
The peak areas of the analytes in the sample are compared to the calibration curve to determine their respective concentrations.
-
Caption: Experimental workflow for HPLC analysis of minocycline and its epimer.
Conclusion
The comparison between minocycline and this compound is fundamentally one of an active drug and its less active, primary degradation product. For researchers and professionals in drug development, this relationship highlights the critical importance of stereochemical stability in pharmaceutical formulations. The presence of this compound is a key quality attribute for minocycline products, as its formation leads to a loss of potency. Analytical methods that can effectively separate and quantify these two species are therefore essential for ensuring the safety, efficacy, and stability of minocycline-based therapies. While minocycline continues to be explored for its diverse therapeutic potential, this compound remains primarily a subject of analytical and quality control interest.
References
4-Epiminocycline vs. Doxycycline: A Comparative Analysis for Researchers
In the landscape of tetracycline antibiotics, doxycycline stands as a well-established and extensively studied compound, widely utilized in both clinical practice and research. Its performance characteristics, from antibacterial efficacy to pharmacokinetic profiles, are well-documented. In contrast, 4-epiminocycline, a stereoisomer and degradation product of minocycline, represents a less-explored entity. This guide provides a comparative overview of this compound and doxycycline, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to the limited publicly available data for this compound, this comparison highlights existing knowledge on doxycycline as a benchmark, while outlining the known, albeit sparse, details of its epimer.
Physicochemical and Pharmacokinetic Properties
Doxycycline is characterized by its high oral bioavailability and a half-life that permits once or twice-daily dosing.[1][2] It is moderately bound to plasma proteins and exhibits wide distribution throughout the body.[3] Conversely, specific pharmacokinetic parameters for this compound are not well-documented in publicly accessible literature. As an epimer of minocycline, it is plausible that its absorption, distribution, metabolism, and excretion (ADME) profile may share some similarities with its parent compound, but this remains to be experimentally verified.
| Property | This compound | Doxycycline |
| Molecular Formula | C23H27N3O7[4] | C22H24N2O8[5] |
| Molecular Weight | 457.48 g/mol | 444.44 g/mol |
| Oral Bioavailability | Data not available | ~100% |
| Protein Binding | Data not available | 80-90% |
| Elimination Half-life | Data not available | 18-22 hours |
| Metabolism | Appears as a result of minocycline epimerization | Minimal |
| Primary Excretion | Data not available | Renal and fecal routes |
Antibacterial Activity: A Look at the Mechanism and Potency
Both this compound and doxycycline belong to the tetracycline class of antibiotics and are understood to exert their bacteriostatic effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal A site, ultimately halting the elongation of peptide chains.
While the mechanism is shared, the antibacterial potency, often measured by the Minimum Inhibitory Concentration (MIC), is a critical differentiator. Doxycycline has a well-defined spectrum of activity, with established MIC values against a wide range of Gram-positive and Gram-negative bacteria. For instance, MIC breakpoints for Streptococcus pneumoniae have been suggested at ≤0.25 μg/ml or ≤0.5 μg/ml for susceptible strains.
Safety and Toxicological Profile
The safety profile of doxycycline has been extensively evaluated. Common adverse effects include gastrointestinal symptoms, photosensitivity, and in rare cases, more severe reactions. Safety data sheets for doxycycline hyclate classify it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation. It is also noted for its potential to damage fertility or the unborn child.
For this compound, a detailed safety and toxicological profile is not publicly available. As a known degradation product of minocycline, its presence in pharmaceutical preparations is monitored. Without dedicated toxicological studies, a direct comparison of its safety profile with that of doxycycline cannot be definitively made.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a tetracycline antibiotic, such as doxycycline, using the broth microdilution method. This method is a standard approach for assessing the in vitro antibacterial activity of a compound.
Objective: To determine the lowest concentration of the antibiotic that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
Test antibiotic (e.g., Doxycycline) stock solution of known concentration.
-
Bacterial strain to be tested (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the antibiotic stock solution in CAMHB across the wells of the microtiter plate. The concentration range should be chosen to encompass the expected MIC value.
-
Leave a well with only CAMHB and the bacterial inoculum as a positive growth control, and a well with only uninoculated CAMHB as a negative control.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, the optical density (OD) of the wells can be measured using a spectrophotometer at a wavelength of 600 nm. The MIC is defined as the lowest antibiotic concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action for tetracycline antibiotics and a typical experimental workflow.
Caption: Mechanism of action for tetracycline antibiotics.
Caption: Experimental workflow for MIC determination.
References
Comparative Analysis of 4-Epiminocycline Cross-Reactivity with Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-epiminocycline's cross-reactivity with other tetracycline antibiotics. The information is compiled from various studies to assist researchers in understanding the analytical and microbiological implications of this common minocycline impurity.
Executive Summary
This compound is the C4-epimer of minocycline, a semi-synthetic tetracycline antibiotic. It is a known degradation product and a potential impurity in commercial minocycline preparations. The structural similarity between this compound and its parent compound, as well as other tetracyclines, leads to potential cross-reactivity in various analytical and biological assays. This guide summarizes the available data on this cross-reactivity, focusing on immunoassays and antimicrobial activity. While specific quantitative data for this compound is limited, this guide draws on data from related tetracycline epimers and parent compounds to provide a comprehensive overview.
Data Presentation: Cross-Reactivity in Immunoassays
Immunoassays, such as ELISA, are commonly used for the detection of tetracyclines in various matrices. The specificity of these assays is crucial, and cross-reactivity with related compounds can lead to inaccurate quantification. The following table summarizes the cross-reactivity of various tetracyclines in a competitive ELISA designed for tetracycline detection. It is important to note that specific cross-reactivity percentages can vary depending on the antibody and assay format used.
Table 1: Cross-Reactivity of Various Tetracyclines in a Competitive ELISA
| Compound | Cross-Reactivity (%) |
| Tetracycline | 100 |
| Chlortetracycline | 112 |
| Minocycline | Data not available in the reviewed literature |
| This compound | Data not available in the reviewed literature |
| Oxytetracycline | <2 |
| Doxycycline | Data not available in the reviewed literature |
| 4-Epi-Oxytetracycline | High (similar to oxytetracycline in an oxytetracycline-specific ELISA)[1] |
Note: The absence of specific data for minocycline and this compound in this particular tetracycline ELISA highlights a gap in the current literature. However, the high cross-reactivity of 4-epi-oxytetracycline in an oxytetracycline ELISA suggests that epimers can be recognized by antibodies targeting the parent compound.[1]
Data Presentation: Antimicrobial Activity
The antimicrobial potency of tetracyclines is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Epimerization at the C4 position is known to affect the antibacterial properties of tetracyclines.[2]
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracyclines against Common Bacteria
| Antibiotic | Organism | MIC Range (µg/mL) |
| Minocycline | Acinetobacter baumannii (carbapenem-resistant) | ≤4 (Susceptible) |
| Staphylococcus aureus (various strains) | 0.12 - 1.0 | |
| Doxycycline | Acinetobacter baumannii (carbapenem-resistant) | ≤4 (Susceptible) |
| Streptococcus pneumoniae | 0.06 - 1.0 | |
| Tetracycline | Streptococcus pneumoniae | 0.25 - 8.0 |
| This compound | Various Bacteria | Data not available in the reviewed literature |
Note: While direct MIC data for this compound against a range of bacteria was not found in the reviewed literature, it is reported that epimers of tetracyclines can have different antibacterial and toxicological properties.[2] This underscores the importance of controlling the levels of such impurities in pharmaceutical preparations.
Experimental Protocols
Competitive ELISA for Tetracycline Detection
This protocol is a generalized procedure based on commercially available tetracycline ELISA kits.
Objective: To quantify the concentration of tetracycline and assess the cross-reactivity of other tetracyclines.
Materials:
-
Microtiter plate pre-coated with anti-tetracycline antibodies.
-
Tetracycline standard solutions.
-
Test samples containing tetracyclines.
-
Tetracycline-horseradish peroxidase (HRP) conjugate.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the tetracycline standard.
-
Competition: Add 50 µL of the standard or sample to the appropriate wells of the microtiter plate. Then, add 50 µL of the tetracycline-HRP conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, allowing the tetracycline in the sample and the HRP conjugate to compete for binding to the antibodies.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of tetracycline in the samples is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The cross-reactivity of other tetracyclines is determined by comparing the concentration of the test compound required to produce 50% inhibition with the concentration of tetracycline required for the same level of inhibition.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Stock solutions of the tetracycline antibiotics to be tested.
-
Incubator.
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of each antibiotic in CAMHB directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined visually or with a microplate reader.
Mandatory Visualization
Below are diagrams illustrating key concepts related to tetracycline activity and analysis.
Caption: Mechanism of action of tetracycline antibiotics.
Caption: Major mechanisms of bacterial resistance to tetracyclines.
Caption: Workflow of a competitive ELISA for tetracycline detection.
References
4-Epiminocycline: An Efficacy Comparison in the Context of Tetracyclines
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the growing interest in novel antibiotic compounds by examining the available data on 4-Epiminocycline. However, a critical knowledge gap must be addressed from the outset: there is currently no publicly available scientific literature, preclinical data, or clinical trial results that directly assess the efficacy of this compound in comparison to other antibiotics.
Scientific sources consistently identify this compound not as a frontline therapeutic agent, but as a primary degradation product and potential impurity found in commercial preparations of the well-established tetracycline antibiotic, minocycline.[1][2][3] It is the C4 epimer of minocycline, and while epimers of tetracyclines are known to possess different antibacterial and toxicological properties, the specific activity of this compound has not been characterized in comparative studies.
Given this absence of direct data, this guide will proceed by providing a comprehensive comparison of its parent compound, minocycline , against other widely-used antibiotics. This analysis will serve as a scientifically relevant proxy, offering the quantitative data, experimental protocols, and pathway visualizations required by researchers in this field, while consistently maintaining the crucial distinction that these data pertain to minocycline, not this compound.
Profile of this compound
This compound is structurally very similar to minocycline, differing only in the stereochemistry at the 4th carbon position.[4] While its mechanism of action is presumed to be similar to other tetracyclines—inhibiting protein synthesis by binding to the 30S ribosomal subunit—its specific binding affinity and efficacy remain unquantified in the literature.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 4-EMC, Minocycline Impurity A, Epiminocycline | |
| Molecular Formula | C₂₃H₂₇N₃O₇ | |
| Molecular Weight | 457.48 g/mol | |
| CAS Number | 43168-51-0 | |
| Appearance | Solid | |
| Solubility | Soluble in aqueous acid | |
| Description | Main degradation product of minocycline. |
Comparative Efficacy of Minocycline vs. Other Antibiotics
To provide a useful framework for researchers, this section details the in vitro efficacy of minocycline compared to doxycycline (another long-acting tetracycline) and ciprofloxacin (a broad-spectrum fluoroquinolone). The data is presented as the Minimum Inhibitory Concentration (MIC), a fundamental measure of an antibiotic's potency. MIC₅₀ and MIC₉₀ values, which represent the concentration required to inhibit 50% and 90% of bacterial isolates, respectively, are provided for a comprehensive overview.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Selected Antibiotics
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | MIC Range | Source(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minocycline | - | <2 | <1 - 2 | |
| Doxycycline | - | 0.5 | - | ||
| Ciprofloxacin | 0.25 | 0.5 | - | ||
| Escherichia coli | Minocycline | - | - | 0.25 - 1* | |
| Doxycycline | 2 | >32 | 0.25 - >32 | ||
| Ciprofloxacin | - | - | ≤0.03 - >64 |
*Data for susceptible quality control strain ATCC 25922. Clinical isolates of E. coli show high rates of resistance to tetracyclines and fluoroquinolones, making MIC₉₀ values highly variable and often clinically uninformative without stratification by resistance mechanism.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the antibiotic (e.g., minocycline) in a suitable solvent as specified by the manufacturer.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies of the test organism (e.g., Staphylococcus aureus) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB so that after inoculation, each well of the microtiter plate contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This brings the total volume in each well to 100 µL.
-
Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Endpoint Determination:
-
Following incubation, visually inspect the microtiter plate for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: Mechanism of Action for Tetracycline Antibiotics.
Caption: Experimental Workflow for MIC Determination.
Conclusion
While this compound is chemically defined as an epimer and degradation product of minocycline, there is a clear absence of data regarding its antibacterial efficacy. Researchers and drug development professionals should not assume its activity is equivalent to that of its parent compound. The provided comparative data for minocycline, a potent tetracycline with activity against challenging pathogens like MRSA, serves as a valuable reference point. However, any scientific or clinical interest in the therapeutic potential of this compound would necessitate dedicated in vitro and in vivo studies to characterize its unique pharmacological profile.
References
A Comparative Guide to Validated Analytical Methods for 4-Epiminocycline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-epiminocycline, a primary degradation product of the antibiotic minocycline, is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations.[1][2] This guide provides a detailed comparison of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.
Comparison of Analytical Methods
The two primary methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Selectivity | Good. Resolution of this compound from minocycline is crucial and has been demonstrated to be achievable.[3][4] | Excellent. Highly selective due to specific mass transitions (MRM) for the analyte and internal standard.[5] |
| Sensitivity | Lower. Suitable for impurity quantification in bulk drug and pharmaceutical dosage forms. | Higher. Ideal for complex biological matrices like plasma and urine where concentrations are low. |
| Linearity | Excellent linearity (R² > 0.99) is achievable within the specified concentration ranges. | Excellent linearity is consistently reported over a wide concentration range. |
| Precision | Relative Standard Deviation (RSD) values for peak areas are generally low, indicating good precision. | Intra- and inter-run precision are typically within regulatory acceptance criteria. |
| Accuracy | High accuracy is reported in validated methods. | High accuracy is a hallmark of this technique, with minimal matrix effects when properly validated. |
| Cost & Complexity | Lower cost instrumentation and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Typical Application | Quality control of minocycline drug substance and drug products. | Pharmacokinetic studies, bioequivalence studies, and analysis in biological matrices. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful validation and implementation.
RP-HPLC with UV Detection Method
This method is adapted from established protocols for the analysis of minocycline and its related substances.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 15 cm, 5-µm packing (L1)
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% phosphoric acid or 0.05 M oxalic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 35-40°C
-
Detection Wavelength: 277 nm or 280 nm
-
Injection Volume: 10-20 µL
-
Autosampler Temperature: 4°C to minimize degradation.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1% phosphoric acid).
-
For dosage forms, tablets may need to be powdered and extracted with the diluent, followed by vigorous mixing.
-
Centrifuge the solution and use the clear supernatant for injection.
Validation Parameters:
-
Specificity: Demonstrated by the resolution between minocycline and this compound peaks. A resolution of not less than 4.6 is recommended.
-
Linearity: Assessed over a range such as 50-150% of the expected impurity concentration.
-
Limit of Quantification (LOQ): Determined as the lowest concentration that can be measured with acceptable precision and accuracy. For a related substance, an LOQ of around 0.1 µg/mL has been reported.
-
Accuracy: Performed by spiking a placebo with known amounts of this compound at different concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
LC-MS/MS Method
This method is highly sensitive and selective, making it suitable for bioanalytical applications.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 50 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of aqueous ammonium formate (e.g., 5 mM, pH 2.5) and methanol containing ammonium formate.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Internal Standard (IS): A structural analogue, such as tetracycline, is often used.
Sample Preparation (from Plasma/Urine):
-
Protein precipitation is a common and simple extraction method. Trichloroacetic acid can be used for this purpose.
-
Alternatively, Solid-Phase Extraction (SPE) can be employed for cleaner extracts, especially from complex matrices.
-
After extraction, the supernatant is evaporated and the residue is reconstituted in the mobile phase for injection.
Validation Parameters:
-
Selectivity: Confirmed by the absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity: Established over a wide concentration range suitable for pharmacokinetic studies (e.g., 0.05 to 30 mg/L in plasma).
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable precision and accuracy.
-
Accuracy and Precision: Evaluated at multiple quality control (QC) levels (low, mid, high).
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction process is determined. Mean extraction recoveries for minocycline have been reported to be between 64.3% and 84.6%.
-
Stability: The stability of this compound in the biological matrix is evaluated under various conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
References
Reproducibility of Experimental Results with 4-Epiminocycline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Epiminocycline, a primary degradation product of the tetracycline antibiotic minocycline. The inherent instability of minocycline and its epimerization to this compound present significant challenges to the reproducibility of experimental results. This document aims to provide a clear, objective comparison of this compound with its parent compound, minocycline, and other common tetracyclines like doxycycline and tetracycline, supported by available experimental data and detailed protocols.
Understanding the Reproducibility Challenge: The Instability of Minocycline
Minocycline, a second-generation tetracycline, is known to degrade into various products, with this compound being a major resultant impurity.[1][2][3] This chemical transformation, or epimerization, is a crucial factor influencing the consistency and reliability of experimental outcomes. The rate of this degradation is influenced by several factors, including pH, temperature, and exposure to oxygen. This inherent instability underscores the importance of using freshly prepared solutions and carefully controlling experimental conditions when working with minocycline to ensure reproducible results.
Comparative Analysis of Biological Activity
While specific quantitative data for the biological activity of purified this compound is limited in publicly available literature, it is generally understood that the epimerization of tetracyclines can alter their biological properties.[4] This section compares the known antibacterial and anti-inflammatory activities of minocycline, doxycycline, and tetracycline to provide a baseline for understanding the potential performance of this compound.
Antibacterial Activity
The primary mechanism of action for tetracycline antibiotics, including this compound, is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetracyclines against Common Bacteria
| Antibiotic | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL) | Reference |
| Minocycline | 0.12 - 2 | 0.5 - 4 | |
| Doxycycline | 0.12 - 4 | 0.5 - 8 | |
| Tetracycline | 0.25 - 16 | 1 - 64 | |
| This compound | Data not available | Data not available |
Note: MIC values can vary significantly depending on the bacterial strain and the specific testing conditions.
Anti-inflammatory Activity
Tetracyclines also possess anti-inflammatory properties independent of their antibiotic activity. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. The anti-inflammatory potency is often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Anti-inflammatory Activity of Tetracyclines
| Antibiotic | Key Anti-inflammatory Mechanisms | IC50 Values | Reference |
| Minocycline | Inhibition of microglial activation, reduction of pro-inflammatory cytokines (TNF-α, IL-6). | Effective concentrations in vitro typically range from 1–50 μM. | |
| Doxycycline | Inhibition of matrix metalloproteinases (MMPs), reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Dose-dependent inhibition of inflammatory mediators. | |
| Tetracycline | Inhibition of chemotaxis and granuloma formation. | Generally considered to have less potent anti-inflammatory effects compared to minocycline and doxycycline. | |
| This compound | Anti-inflammatory actions have been noted. | Data not available |
Experimental Protocols
To ensure the reproducibility of experimental results when evaluating tetracycline compounds, it is crucial to adhere to standardized and detailed protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of an antibiotic.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the tetracycline compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Assessment of Anti-inflammatory Activity
A common in vitro method to assess the anti-inflammatory properties of a compound is to measure its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Protocol: LPS-Induced Cytokine Release Assay in Macrophages
-
Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7 or primary macrophages) in a suitable culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the tetracycline compound for a specified period (e.g., 1-2 hours).
-
Include a vehicle control (solvent used to dissolve the compound).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include an unstimulated control group.
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine release.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of tetracyclines and the experimental workflows.
Conclusion
The reproducibility of experimental results involving minocycline is inherently challenged by its degradation to this compound. This guide highlights the importance of this factor and provides a comparative framework for its biological activity alongside other common tetracyclines. While direct quantitative data for this compound remains elusive in readily accessible literature, the provided protocols for assessing antibacterial and anti-inflammatory activity offer a standardized approach to generate such data. For researchers, it is imperative to consider the stability of minocycline and to employ rigorous, well-documented experimental procedures to ensure the validity and reproducibility of their findings. Further research is warranted to isolate and characterize the specific biological activities of this compound to fully understand its contribution to the therapeutic and adverse effects observed with minocycline administration.
References
A Comparative Analysis of the Neuroprotective Efficacy of Tetracycline Analogs
An Objective Guide for Researchers and Drug Development Professionals on the Neuroprotective Properties of Minocycline, Doxycycline, and Other Tetracycline Derivatives
Tetracycline analogs, a class of broad-spectrum antibiotics, have garnered significant attention for their neuroprotective properties, independent of their antimicrobial activity. These compounds readily cross the blood-brain barrier and have demonstrated therapeutic potential in a variety of preclinical models of neurodegenerative diseases and acute brain injury. This guide provides a comparative analysis of the neuroprotective effects of key tetracycline analogs, with a focus on minocycline and doxycycline, supported by experimental data and detailed methodologies.
Comparative Efficacy in Neuroprotection
The neuroprotective efficacy of tetracycline analogs varies depending on the specific compound and the experimental model of neurological damage. Minocycline has been extensively studied and has generally shown more potent neuroprotective effects compared to doxycycline in several models, although doxycycline also exhibits significant protective properties.
Table 1: Quantitative Comparison of the Neuroprotective Effects of Tetracycline Analogs
| Experimental Model | Tetracycline Analog | Dosage/Concentration | Key Findings | Reference |
| Global Cerebral Ischemia (Gerbil) | Minocycline | 90 mg/kg (pre-treatment) | 77% survival of CA1 pyramidal neurons | [1] |
| Doxycycline | 90 mg/kg (pre-treatment) | 57% survival of CA1 pyramidal neurons | [1] | |
| NMDA-Induced Excitotoxicity (Rat Cortical Neurons) | Minocycline | 10 µM | Significant protection against neuronal death | [2] |
| Doxycycline | Up to 100 µM | Ineffective in preventing neuronal death | [2] | |
| Huntington's Disease (in vitro) | Minocycline, Doxycycline | 30 µM | Potent inhibition of huntingtin aggregation | |
| Parkinson's Disease (MPTP model) | Minocycline | 3 mg/kg | Attenuated dopaminergic neurodegeneration | |
| Alzheimer's Disease (APP-tg mice) | Minocycline | 5 mg/kg/day | Reduced microglial activation and improved cognitive deficits, but did not alter Aβ deposition.[3] | |
| Neuroinflammation (LPS-stimulated microglia) | Minocycline | 10 µM | Significant inhibition of TNF-α and IL-6 release | |
| Doxycycline | 10 µM | Significant inhibition of TNF-α and IL-6 release | ||
| Cardiac Arrest (Rat Model) | Minocycline | 90 mg/kg | Attenuated brain tissue levels of TNF-α by approximately 50%. |
Mechanisms of Neuroprotection
The neuroprotective actions of tetracycline analogs are multi-faceted and primarily involve the modulation of neuroinflammation, inhibition of apoptosis, and reduction of oxidative stress.
Anti-inflammatory Effects
A primary mechanism of neuroprotection is the inhibition of microglial activation. Activated microglia release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to neuronal damage. Minocycline and doxycycline have been shown to suppress this inflammatory response.
Anti-apoptotic Effects
Tetracycline analogs can also directly protect neurons from apoptosis (programmed cell death). This is achieved through the inhibition of key apoptotic enzymes, such as caspases, and by modulating the expression of pro- and anti-apoptotic proteins.
Antioxidant Properties
Oxidative stress is a common pathway in many neurodegenerative diseases. Some tetracycline analogs, particularly minocycline, have been shown to possess direct antioxidant properties by scavenging reactive oxygen species (ROS).
Signaling Pathways
The neuroprotective effects of tetracycline analogs are mediated through the modulation of several intracellular signaling pathways. A key target is the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, tetracyclines can effectively dampen the neuroinflammatory response.
References
- 1. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. visikol.com [visikol.com]
- 3. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Epiminocycline's Parent Compound, Minocycline, Against Other Anti-inflammatory Agents
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the anti-inflammatory properties of minocycline, the parent compound of 4-Epiminocycline, against other well-established anti-inflammatory agents. Extensive literature searches did not yield any specific experimental data on the anti-inflammatory activity of this compound itself, which is primarily identified as a degradation product and potential impurity of minocycline.[1][2] Consequently, this report focuses on the robustly documented anti-inflammatory effects of minocycline as a proxy, benchmarked against doxycycline (another tetracycline antibiotic with anti-inflammatory properties), the corticosteroid dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
The available data indicates that minocycline exerts its anti-inflammatory effects through mechanisms independent of its antimicrobial activity. These mechanisms include the inhibition of pro-inflammatory enzymes and cytokines, modulation of microglial activation, and interference with key signaling pathways. This guide presents a compilation of quantitative data from various in vitro and in vivo studies, details of experimental protocols, and visualizations of relevant biological pathways to aid researchers in understanding the anti-inflammatory profile of minocycline in the context of other widely used agents.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of minocycline and the selected benchmark agents. It is important to note that the experimental conditions, such as cell types, stimulus, and drug concentrations, can vary between studies, affecting direct comparability.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Assay System | Stimulus | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Citation |
| Minocycline | Human Monocytes | LPS | 10-40 µM | Significant reduction | Significant reduction | Significant reduction | [3] |
| BV2 Microglial Cells | LPS | Not specified | Significant inhibition | - | - | [4] | |
| Doxycycline | Human PBMC | Staphylococcal Exotoxin | 50 µM | ~75-79% | ~59-63% | ~78-85% | [5] |
| HaCaT Cells | LPS | 0.3-0.6 mg/μL (low dose) | ~87% (post-treatment) | ~81% (pre-treatment) | - | ||
| Dexamethasone | Human Whole Blood | LPS | 1 nM | Reduced sensitivity post-exercise | Reduced sensitivity post-exercise | - | |
| Newborn Neutrophils | TNF-α | 10⁻⁹ M (IC50 for IL-8) | - | - | - |
Table 2: Inhibition of Pro-inflammatory Enzymes and Mediators
| Compound | Target Enzyme/Mediator | Assay System | IC50 / % Inhibition | Citation |
| Minocycline | iNOS | Bovine Chondrocytes | 37.11 µM (protein synthesis) | |
| COX-2 | BV2 Microglial Cells | Significant inhibition | ||
| PGE2 | BV2 Microglial Cells | Significant inhibition | ||
| Doxycycline | Nitric Oxide Synthase | In vitro | Inhibited | |
| Indomethacin | COX-1 and COX-2 | In vitro | Non-selective inhibition | |
| Prostaglandin Synthesis | Guinea Pig Gallbladder | 1-3 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding of the techniques used to assess anti-inflammatory activity.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is a standard method for screening anti-inflammatory compounds.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
Methodology:
-
Cell Culture: Macrophages are cultured in appropriate media and seeded in multi-well plates at a predetermined density.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., minocycline) or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is added to the wells (excluding the negative control) at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
Objective: To quantify the effect of a test compound on NO production in stimulated macrophages.
Methodology:
-
Follow steps 1-4 of the LPS-induced cytokine production protocol.
-
Sample Collection: After the incubation period, a portion of the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is prepared.
-
Reaction: The collected supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes), protected from light.
-
Measurement: The absorbance of the resulting azo dye is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The percentage inhibition of NO production is calculated.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the anti-inflammatory actions of minocycline.
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by minocycline.
Caption: General workflow for in vitro anti-inflammatory screening assays.
Conclusion
While a direct benchmark of this compound's anti-inflammatory properties is not possible due to a lack of available data, this guide provides a comprehensive comparison of its parent compound, minocycline, with other key anti-inflammatory agents. Minocycline demonstrates significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes. Its mechanisms of action are distinct from those of corticosteroids and NSAIDs, suggesting potential for different therapeutic applications.
For researchers and drug development professionals, the data presented here on minocycline can serve as a valuable reference point. However, it is crucial to underscore that the anti-inflammatory profile of this compound remains uncharacterized in the scientific literature. Future research is warranted to elucidate the specific biological activities of this minocycline derivative to determine if it shares the anti-inflammatory properties of its parent compound.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of minocycline on lipopolysaccharide-induced release of nitric oxide and prostaglandin E2 in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Epiminocycline
Researchers and drug development professionals handling 4-Epiminocycline must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a compound intended for research purposes only, this compound should be treated as a hazardous substance until comprehensive toxicological and environmental impact data are available.[1] The following guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS), which should be provided by the supplier.[1] In the absence of a specific SDS, treat this compound as a hazardous chemical. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired solid this compound should be collected in a designated solid chemical waste container. Do not mix with other solid wastes unless compatibility is confirmed.
-
Liquid Waste : Solutions containing this compound, including experimental residues and rinsing from contaminated glassware, must be collected in a designated liquid chemical waste container. Given that this compound is soluble in aqueous acid, it is crucial to segregate this acidic waste stream from bases, oxidizers, and other incompatible chemicals to prevent violent reactions.[1][2]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be placed in a separate, clearly labeled solid waste container for contaminated debris.
-
-
Waste Accumulation and Storage :
-
All waste containers must be made of a material compatible with the chemical waste they hold and must have a secure, tight-fitting lid.[2]
-
Containers must be kept closed at all times, except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be equipped with secondary containment to prevent the spread of spills.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and a clear indication of its concentration if in solution.
-
The date of waste accumulation (the date the first drop of waste was added) must be clearly marked on the label.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate for the subsequent waste stream) before being disposed of as regular trash. The rinsate from this process must be collected as hazardous liquid waste.
-
After rinsing, deface or remove all chemical labels from the container before disposal.
-
-
Arranging for Pickup :
-
Once a waste container is full or has been in accumulation for the maximum allowable time (consult your institution's specific guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Crucially, never dispose of this compound down the drain or in the regular trash. Intentional dilution of the waste to meet sewer disposal requirements is also prohibited.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇N₃O₇ | |
| Molecular Weight | 457.48 g/mol | |
| Appearance | Solid, Yellow crystalline powder | |
| Solubility | Soluble in aqueous acid, slightly soluble in water and ethanol | |
| Storage | Store at -20°C or between 2-8°C for long-term storage | |
| Purity | ≥80% to ≥95% (Varies by supplier) |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 4-Epiminocycline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Epiminocycline. The following procedures are designed to ensure safe operational use and proper disposal of this compound. This compound is a tetracycline antibiotic derivative and should be handled with care as it is intended for research use only and not for human or veterinary use.[1][2][3] This material should be considered hazardous until more information is available.[1]
Personal Protective Equipment (PPE)
Appropriate barrier precautions are essential to prevent skin and mucous membrane exposure when working with this compound.[4] The selection of PPE is determined by a risk assessment of the procedures being performed.
| PPE Category | Specification | Recommended Use |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves. Consider double gloving for enhanced protection. | Always wear when handling the compound or contaminated surfaces. Replace if contaminated and wash hands thoroughly after use. |
| Eye Protection | Safety glasses with side shields or chemical goggles. A full-face shield may be required for supplementary protection. | Mandatory for all procedures to protect against splashes. Contact lenses may pose a special hazard and their use should be based on a workplace-specific policy. |
| Body Protection | A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended. For manufacturing operations or quantities over 1 kilogram, disposable coveralls of low permeability and disposable shoe covers are advised. | To protect skin and clothing from contamination. Coveralls should be buttoned at the collar and cuffs. |
| Respiratory Protection | A dust respirator should be worn to avoid breathing dust. For procedures with a risk of generating aerosols, a properly fitted respirator (e.g., N95) is necessary. | Use in well-ventilated areas or under a chemical fume hood to minimize inhalation exposure. |
Hazard and Precautionary Information
The following hazard and precautionary statements are associated with this compound:
| Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Biosynth
Safe Handling and Storage
This compound is supplied as a solid and should be handled with caution.
-
Handling: Avoid ingesting, inhaling, or allowing contact with eyes, skin, or clothing. Wash hands and any exposed skin thoroughly after handling. Use in a well-ventilated area or with appropriate engineering controls such as a fume hood. Avoid generating dust.
-
Storage: Store at -20°C for long-term stability (≥4 years). Other sources suggest storage at refrigerator temperatures (2-8°C) for long-term storage. It is also recommended to keep the compound under an inert gas like nitrogen and protected from light.
Emergency Procedures and First Aid
Immediate action is critical in the event of an exposure. Ensure an eye wash unit and emergency shower are readily accessible.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If contact lenses are present, remove them if possible after starting to flush. Seek immediate medical attention. Do not use any medication or lotion after rinsing. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of spills and waste are crucial to prevent environmental contamination and further exposure.
-
Minor Spills:
-
Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.
-
Avoid breathing dust and generating dust clouds.
-
Use dry clean-up procedures.
-
Carefully sweep or vacuum up the spilled solid. If vacuuming, use a HEPA-filtered vacuum cleaner.
-
Dampen with water to prevent dusting before sweeping if necessary.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and advise personnel of the hazard.
-
Follow the same procedures as for a minor spill, with the potential need for more advanced respiratory protection.
-
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
